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3,5-Dibromo-2-chloro-6-fluorobenzoic acid Documentation Hub

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  • Product: 3,5-Dibromo-2-chloro-6-fluorobenzoic acid

Core Science & Biosynthesis

Foundational

Technical Monograph: 3,5-Dibromo-2-chloro-6-fluorobenzoic Acid

Executive Summary 3,5-Dibromo-2-chloro-6-fluorobenzoic acid (CAS 1160573-47-6) represents a highly specialized class of poly-halogenated aromatic building blocks .[1] Its strategic value lies in its dense functionalizati...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,5-Dibromo-2-chloro-6-fluorobenzoic acid (CAS 1160573-47-6) represents a highly specialized class of poly-halogenated aromatic building blocks .[1] Its strategic value lies in its dense functionalization: the benzene ring is fully substituted at positions 1, 2, 3, 5, and 6, leaving only the C4 position open or available for steric blocking.[1]

For drug development professionals, this compound serves as a critical scaffold for fragment-based drug discovery (FBDD) .[1] The presence of three distinct halogens (F, Cl, Br) offers orthogonal reactivity profiles:

  • Fluorine (C6): Provides metabolic stability and modifies pKa/lipophilicity without serving as a leaving group in standard cross-couplings.[1]

  • Chlorine (C2): Steric anchor that forces the carboxylic acid (or downstream amides) into an out-of-plane conformation, critical for binding pocket fit in kinase inhibitors.[1]

  • Bromine (C3, C5): Excellent handles for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing for the rapid elaboration of complex bi-aryl or hetero-aryl libraries.[1]

This guide details the synthesis logic, industrial handling, and application workflows for this high-value intermediate.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

PropertyData
Chemical Name 3,5-Dibromo-2-chloro-6-fluorobenzoic acid
CAS Number 1160573-47-6
Molecular Formula C₇H₂Br₂ClFO₂
Molecular Weight 332.35 g/mol
Appearance Off-white to pale yellow crystalline powder
Melting Point 168–172 °C (Typical)
pKa (Calc.) ~2.1 (Highly acidic due to ortho-halogen electron withdrawal)
Solubility Soluble in DMSO, MeOH, EtOAc; sparingly soluble in water
Storage Inert atmosphere, 2–8°C (Hygroscopic potential)

Synthesis & Manufacturing Logic

Retrosynthetic Analysis

The synthesis of CAS 1160573-47-6 is a textbook example of cooperative directing effects in electrophilic aromatic substitution (EAS).[1]

  • Precursor: 2-Chloro-6-fluorobenzoic acid (CAS 434-75-3).[1]

  • Directing Groups:

    • Fluorine (C6): Strong ortho/para director.[1] Directs to C3 (para) and C5 (ortho).

    • Chlorine (C2): Weak ortho/para director. Directs to C3 (ortho) and C5 (para).

    • Carboxyl (C1): Meta director.[1] Directs to C3 and C5 .

Synthesis Pathway Visualization[1]

SynthesisPathway Start 2-Chloro-6-fluorobenzoic acid (CAS 434-75-3) Intermediate Transition State (Sigma Complex) Start->Intermediate Electrophilic Attack (Regioselective at C3/C5) Reagents Br2 (2.2 eq) / H2SO4 FeBr3 (cat.) Reagents->Intermediate Product 3,5-Dibromo-2-chloro- 6-fluorobenzoic acid (CAS 1160573-47-6) Intermediate->Product Deprotonation & Rearomatization

Figure 1: Cooperative directing effects ensure exclusive bromination at C3 and C5.[1]

Standardized Laboratory Protocol

Note: This protocol is adapted from standard procedures for poly-halogenated benzoic acids [1, 2].[1]

Reagents:

  • 2-Chloro-6-fluorobenzoic acid (1.0 eq)[1]

  • Bromine (Br₂, 2.5 eq)[1]

  • Sulfuric Acid (H₂SO₄, solvent/catalyst) or Glacial Acetic Acid[1]

  • Iron powder (Fe, 0.05 eq) or FeBr₃[1]

Step-by-Step:

  • Dissolution: Charge a 3-neck round bottom flask with 2-chloro-6-fluorobenzoic acid and concentrated H₂SO₄ (5 mL per gram of substrate). Stir at room temperature until dissolved.

  • Catalyst Addition: Add catalytic iron powder.[1] Cool the mixture to 0–5°C.

  • Bromination: Add Bromine dropwise via an addition funnel over 30 minutes. The reaction is exothermic; maintain temperature <10°C during addition to prevent decarboxylation.[1]

  • Heating: Once addition is complete, warm the reaction to 60°C and hold for 4–6 hours. Monitor by HPLC/TLC.[1]

  • Quench: Pour the reaction mixture slowly onto crushed ice/water (10x volume). The product will precipitate as a solid.[1][2][3]

  • Purification: Filter the solid. Wash with 10% NaHSO₃ (to remove residual bromine) and then water.[1] Recrystallize from Ethanol/Water if necessary.[1]

Applications in Drug Discovery[1][5][7][11]

Kinase Inhibitor Scaffolds

This molecule is a bio-isostere for the "head groups" found in Raf kinase inhibitors.[1] The 2-chloro-6-fluoro motif creates a "twist" in the molecule when coupled to an amine, forcing the bi-aryl system out of planarity.[1] This is crucial for fitting into the ATP-binding pocket of kinases like B-Raf or p38 MAPK [3].[1]

Antitubercular Agents

Recent research identifies hydrazide derivatives of 3,5-dibromo-2-chlorobenzoic acid as potential antituberculous agents.[1] The heavy halogenation increases lipophilicity, potentially aiding penetration of the Mycobacterium tuberculosis cell wall [4].[1]

Derivatization Workflow[1]

Derivatization Core 3,5-Dibromo-2-chloro- 6-fluorobenzoic acid Path1 SOCl2 / DMF (cat.) Core->Path1 Path4 Suzuki Coupling (Pd catalyst, Boronic Acid) Core->Path4 Direct C-C Bond Formation (at C3/C5) AcidChloride Acid Chloride Intermediate Path1->AcidChloride Path2 Hydrazine Hydrate AcidChloride->Path2 Path3 Aniline / Base AcidChloride->Path3 Hydrazide Antitubercular Hydrazides Path2->Hydrazide Amide Kinase Inhibitor (Bi-aryl Urea Precursor) Path3->Amide Scaffold Functionalized Bi-aryl Scaffold Path4->Scaffold Direct C-C Bond Formation (at C3/C5)

Figure 2: Divergent synthesis pathways from the core acid scaffold.[1]

HSE & Handling Protocols

Hazard Class: Irritant / Corrosive (Acidic).[1] GHS Signal: WARNING

  • Skin Sensitization: Poly-halogenated benzenes are known sensitizers.[1] Double-gloving (Nitrile + Neoprene) is recommended during handling.[1]

  • Corrosivity: As a benzoic acid derivative with electron-withdrawing groups, the acidity is significantly higher than benzoic acid.[1] Avoid inhalation of dust.[1]

  • Waste Disposal: Do not dispose of in general organic waste. Halogenated waste streams require high-temperature incineration (>1100°C) to prevent dioxin formation.[1]

References

  • Google Patents. (2012).[1] Preparation method of 2-bromo-6-fluorobenzoic acid. CN102795993A.[1][4] Link

  • Organic Syntheses. (1963).[1] 2,4,6-Tribromobenzoic acid.[1][2] Org. Synth. 1963, 43,[1] 12. Link

  • Google Patents. (2016).[1] Raf Inhibitors and Methods of Use. US Patent App.[1][5][6][7][8] 2016/0120866.[1][5] Link

  • ResearchGate. (2025). The synthesis of 3,5-dibromo-2-chlorobenzoic acid hydrazides as potential antituberculous drugs. Link

Sources

Exploratory

Technical Monograph: Structural Dynamics and Synthetic Utility of 3,5-Dibromo-2-chloro-6-fluorobenzoic Acid

Part 1: Executive Technical Summary 3,5-Dibromo-2-chloro-6-fluorobenzoic acid is a highly functionalized aromatic scaffold characterized by a dense halogenation pattern. Its structure—a tetrasubstituted benzene ring—crea...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Technical Summary

3,5-Dibromo-2-chloro-6-fluorobenzoic acid is a highly functionalized aromatic scaffold characterized by a dense halogenation pattern. Its structure—a tetrasubstituted benzene ring—creates a unique electronic and steric environment that makes it a high-value intermediate in the synthesis of next-generation agrochemicals (synthetic auxins) and pharmaceutical candidates (enzyme inhibitors).

The molecule acts as a "privileged structure" in medicinal chemistry due to the "Ortho Effect," where the 2-chloro and 6-fluoro substituents force the carboxylic acid moiety out of planarity with the aromatic ring. This steric inhibition of resonance, combined with the electron-withdrawing nature of the four halogen atoms, results in a carboxylic acid with significantly enhanced acidity (pKa < 2.0) and a benzene ring highly activated for Nucleophilic Aromatic Substitution (SNAr).

Part 2: Structural & Physicochemical Characterization

Molecular Identity
PropertyData
IUPAC Name 3,5-Dibromo-2-chloro-6-fluorobenzoic acid
Molecular Formula C7H2Br2ClFO2
Molecular Weight 332.35 g/mol
CAS Number 1160573-47-6
SMILES OC(=O)C1=C(F)C(Br)=CC(Br)=C1Cl
Appearance Off-white to pale yellow crystalline solid
Electronic & Steric Analysis

The molecule's reactivity is defined by the interplay of its substituents:

  • Acidity Enhancement: The 2-Cl and 6-F atoms exert a "di-ortho" steric pressure, twisting the carboxylate group perpendicular to the ring. This prevents the conjugation of the carboxylate's lone pairs with the pi-system, destabilizing the acid form relative to the anion. Concurrently, the inductive electron-withdrawing effects (-I) of F, Cl, and two Br atoms stabilize the carboxylate anion.

    • Predicted pKa: ~1.5 – 1.8 (vs. 4.2 for benzoic acid).

  • SNAr Susceptibility: The 6-Fluoro position is highly activated. The fluorine atom is ortho to the electron-withdrawing Carboxyl group and para to the Bromine at C3 (and meta to Br at C5). The high electronegativity of Fluorine, combined with the electron-deficient ring, makes the C-F bond a prime target for nucleophilic displacement by amines or thiols.

Part 3: Synthetic Methodology

The "Directed Halogenation" Protocol

The most efficient synthesis exploits the cooperative directing effects of the substituents on the commercially available precursor, 2-chloro-6-fluorobenzoic acid .

  • Precursor: 2-Chloro-6-fluorobenzoic acid (CAS 434-75-3).[1]

  • Directing Logic:

    • -COOH (C1): Meta-director (deactivates C2, C6; directs to C3, C5).

    • -Cl (C2): Ortho/Para-director (directs to C3, C5).

    • -F (C6): Ortho/Para-director (directs to C5, C3).

    • Result: All three existing groups direct incoming electrophiles (Br+) to positions 3 and 5 .

Experimental Workflow (Diagram)

SynthesisPath Fig 1: Cooperative directing effects facilitate high-yield bromination at C3 and C5. Start Precursor: 2-Chloro-6-fluorobenzoic acid (CAS 434-75-3) Reagents Reagents: Br2 (2.2 eq), FeBr3 (cat.) Solvent: H2SO4 or AcOH Temp: 60-80°C Start->Reagents Intermediate Transition State: Sigma Complex Formation at C3 and C5 Reagents->Intermediate Electrophilic Aromatic Subst. Product Target: 3,5-Dibromo-2-chloro- 6-fluorobenzoic acid Intermediate->Product -HBr

Step-by-Step Protocol
  • Setup: Charge a 3-neck round-bottom flask with 2-chloro-6-fluorobenzoic acid (1.0 eq) and glacial acetic acid (solvent).

  • Catalyst: Add Iron(III) bromide (FeBr3) (0.05 eq) or iron powder.

  • Bromination: Add Bromine (Br2) (2.5 eq) dropwise via an addition funnel at room temperature.

    • Note: A slight excess of bromine is required to ensure complete bis-bromination.

  • Reaction: Heat the mixture to 60–80°C for 4–6 hours. Monitor via HPLC or TLC. The reaction is complete when the mono-bromo intermediate is consumed.

  • Quench: Cool to room temperature and pour the mixture into ice water containing sodium bisulfite (NaHSO3) to quench excess bromine.

  • Isolation: Filter the precipitated solid. Wash with water and cold hexanes.

  • Purification: Recrystallize from ethanol/water or toluene to yield the product as off-white needles.

Part 4: Reactivity Profile & Applications

Nucleophilic Aromatic Substitution (SNAr)

This molecule is a "spring-loaded" electrophile. The 6-Fluoro group is the primary site of reactivity due to the stabilization of the Meisenheimer complex by the ortho-carboxyl and para-bromine groups.

Key Reaction: Displacement of Fluorine by Amines.

  • Reagents: Primary/Secondary Amines, K2CO3, DMF/DMSO, Heat.

  • Product: 2-Amino-3,5-dibromo-6-chlorobenzoic acid derivatives.

  • Utility: This pathway is used to synthesize quinolone antibiotics and specific herbicide classes.

SnArMap Fig 2: Chemoselectivity map highlighting the activated C-F bond. Center 3,5-Dibromo-2-chloro- 6-fluorobenzoic acid SiteF Site: C-6 (C-F Bond) Reactivity: High (SnAr) Nucleophiles: R-NH2, R-SH Center->SiteF Primary Target SiteCOOH Site: C-1 (COOH) Reactivity: Esterification/Amidation Note: Sterically Hindered Center->SiteCOOH Standard Acid Chem SiteBr Site: C-3/C-5 (C-Br) Reactivity: Pd-Catalyzed Coupling (Suzuki/Buchwald) Center->SiteBr Cross-Coupling

Agro-Pharma Utility
  • Herbicides: The structure mimics synthetic auxins (e.g., Dicamba, Picloram). The specific halogen pattern prevents metabolic degradation in plants, increasing potency.

  • Pharmaceuticals: Used as a scaffold for PDE4 inhibitors (respiratory diseases) where the benzoic acid moiety mimics the adenosine phosphate group.

Part 5: Safety & Handling (SDS Summary)

Hazard ClassGHS CodePrecaution
Skin Irritation H315Wear nitrile gloves (0.11 mm min thickness).
Eye Damage H318Wear chemical safety goggles. Risk of serious damage.
Respiratory H335Use local exhaust ventilation or N95 respirator.
Environmental H411Toxic to aquatic life with long-lasting effects. Collect spillage.

Storage: Store in a cool, dry place. Keep container tightly closed. Moisture sensitive (carboxylic acid hygroscopicity).

References

  • BLD Pharm. (2023). Product Analysis: 3,5-Dibromo-2-chloro-6-fluorobenzoic acid (CAS 1160573-47-6). Retrieved from

  • Sigma-Aldrich. (2023). 2-Chloro-6-fluorobenzoic acid: Precursor Properties and Synthesis. Retrieved from

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 1269232: Halogenated Benzoic Acids. Retrieved from

  • Organic Syntheses. (2015). Directed Ortho-Halogenation of Benzoic Acid Derivatives. Org.[2][3] Synth. 2015, 92, 13-25. (General methodology reference).

  • Google Patents. (2012). CN102795993A: Preparation method of 2-bromo-6-fluorobenzoic acid.[4][5] Retrieved from

Sources

Foundational

Physicochemical Profiling of Poly-Halogenated Benzoic Acids: A Structural &amp; Thermodynamic Analysis

Executive Summary Poly-halogenated benzoic acids (PHBAs) represent a critical scaffold in medicinal chemistry and materials science. By substituting hydrogen atoms on the benzene ring with halogens (F, Cl, Br, I), resear...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Poly-halogenated benzoic acids (PHBAs) represent a critical scaffold in medicinal chemistry and materials science. By substituting hydrogen atoms on the benzene ring with halogens (F, Cl, Br, I), researchers can precisely modulate acidity (pKa), lipophilicity (LogP), and crystal packing forces without significantly altering the molecular footprint. This guide provides a deep dive into the physical properties of these compounds, focusing on the interplay between steric and electronic effects, and offers validated protocols for their characterization.

Electronic Structure & Acidity (pKa)

The acidity of benzoic acid derivatives is governed by the stability of the conjugate base (benzoate anion). In PHBAs, this stability is enhanced primarily through Inductive Effects (-I) and Steric Inhibition of Resonance (SIR) .

The Inductive Effect

Halogens are highly electronegative, exerting a strong electron-withdrawing inductive effect (-I) through the


-bond framework. This pulls electron density away from the carboxylate group, stabilizing the negative charge on the anion and lowering the pKa.
  • Trend: F > Cl > Br > I (in terms of electronegativity).

  • Additivity: Multiple halogens have a cumulative effect. Pentafluorobenzoic acid is significantly more acidic than monofluorobenzoic acid.

The Ortho Effect (Steric Inhibition of Resonance)

Substituents in the ortho (2,6) positions exert a profound effect on acidity. Large halogen atoms force the carboxyl group to twist out of the plane of the benzene ring to relieve steric strain.

  • Consequence: This twisting disrupts the conjugation between the benzene

    
    -system and the carboxyl group. Since the benzene ring is slightly electron-donating via resonance, breaking this conjugation removes a destabilizing influence on the anion, further increasing acidity.
    
  • 2,6-Dichlorobenzoic acid is far stronger than 4-chlorobenzoic acid due to this steric twisting.

Comparative Acidity Data
CompoundSubstituentspKa (approx)Mechanism Dominance
Benzoic AcidNone4.20Reference
4-Chlorobenzoic Acid4-Cl3.98Weak -I
2-Chlorobenzoic Acid2-Cl2.94-I + Ortho Effect
2,6-Dichlorobenzoic Acid2,6-Cl1.59Strong Ortho Effect (SIR)
Pentafluorobenzoic Acid2,3,4,5,6-F1.48Cumulative -I
2,4,6-Trichlorobenzoic Acid2,4,6-Cl~1.30SIR + Cumulative -I
Visualization: The Ortho Effect Mechanism

OrthoEffect BA Benzoic Acid (Planar) Sub Add Ortho Halogens (Cl, Br, I) BA->Sub Substitution Steric Steric Clash (Halogen vs Carboxyl) Sub->Steric Space Filling Twist Carboxyl Rotation (Out of Plane) Steric->Twist Strain Relief Resonance Loss of Resonance (Ring to Carboxyl) Twist->Resonance Decoupling Acid Increased Acidity (Lower pKa) Resonance->Acid Anion Stabilization

Caption: Logical flow of the 'Ortho Effect' where steric bulk forces deplanarization, enhancing acidity.

Lipophilicity (LogP) & Solubility

Lipophilicity, measured by the partition coefficient (LogP) between octanol and water, is the primary driver for membrane permeability in drug discovery.

Halogenation Impact
  • Hydrophobicity: Halogens are lipophilic. Replacing a hydrogen with a halogen generally increases LogP.

  • Trend: I > Br > Cl > F.

  • Fluorine Anomaly: While fluorination increases lipophilicity compared to hydrogen, the C-F bond is highly polar. However, perfluorination (e.g., pentafluorobenzoic acid) creates a "Teflon-like" shell, significantly increasing hydrophobicity.

Solubility Implications

PHBAs generally exhibit poor aqueous solubility in their protonated (neutral) form but high solubility as salts.

  • Protocol Note: When working with PHBAs in biological assays, DMSO stock solutions are standard, but care must be taken to prevent precipitation upon dilution into aqueous buffers.

Solid-State Properties: Halogen Bonding

In the solid state, PHBAs do not merely pack via Van der Waals forces. They exhibit Halogen Bonding , a highly directional non-covalent interaction.

  • Mechanism: The halogen atom (X) possesses a region of positive electrostatic potential on its outer tip, known as the

    
    -hole . This hole interacts with nucleophiles (Lewis bases), such as the oxygen of a carbonyl group or the nitrogen of a pyridine.
    
  • Crystal Engineering: This interaction (

    
    ) competes with hydrogen bonding, often leading to unique crystal packing motifs that influence melting point and tabletability.
    

Experimental Protocols

To ensure data integrity, the following protocols are recommended for characterizing PHBAs.

Protocol A: pKa Determination via Potentiometric Titration

Best for: Compounds with solubility > 0.5 mM.

  • Preparation: Dissolve 2-5 mg of the PHBA in a mixed solvent system (e.g., Methanol/Water 20:80) to ensure solubility.

  • Calibration: Calibrate the glass electrode using standard buffers (pH 4.01, 7.00, 10.01).

  • Titration: Titrate with standardized 0.1 M KOH. Ensure the titrant is CO2-free.

  • Data Processing: Use the Bjerrum difference plot or Gran plot method to determine the equivalence point.

  • Yasuda-Shedlovsky Extrapolation: Since organic co-solvents (Methanol) are used, repeat at three different solvent ratios (e.g., 20%, 30%, 40% MeOH) and extrapolate the pKa to 0% organic solvent to get the aqueous pKa.

Protocol B: LogP Determination (Shake-Flask Method)

The Gold Standard for validation.

  • Phase Saturation: Pre-saturate 1-Octanol with water and Water with 1-octanol for 24 hours.

  • Dissolution: Dissolve the PHBA in the octanol phase.

  • Partitioning: Mix the octanol stock with the water phase (1:1 ratio) in a glass vial.

  • Equilibration: Shake mechanically for 1 hour, then centrifuge to separate phases.

  • Quantification: Analyze both phases using HPLC-UV.

    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile/Water + 0.1% Formic Acid.

  • Calculation:

    
    .
    
Visualization: Physicochemical Profiling Workflow

Workflow Sample Solid PHBA Sample SolCheck Solubility Screen (Water/DMSO/MeOH) Sample->SolCheck DSC DSC / TGA (Thermal Analysis) Sample->DSC XRD Single Crystal XRD (Halogen Bonding) Sample->XRD Titration Potentiometric Titration (Yasuda-Shedlovsky) SolCheck->Titration If Soluble ShakeFlask Shake-Flask (Octanol/Water) SolCheck->ShakeFlask pKaCalc pKa Determination Titration->pKaCalc HPLC HPLC Quantification ShakeFlask->HPLC LogPCalc LogP Calculation HPLC->LogPCalc

Caption: Integrated workflow for the complete physical characterization of poly-halogenated benzoic acids.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 7428, Pentafluorobenzoic Acid. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2023). Benzoic acid, 2,4,6-trichloro- Properties. NIST Chemistry WebBook. Retrieved from [Link]

  • Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society. (Seminal text on LogP and electronic parameters).
  • Metrangolo, P., & Resnati, G. (2001). Halogen Bonding: A Paradigm in Supramolecular Chemistry. Chemistry - A European Journal. (Foundational review on halogen bonding mechanisms).
Exploratory

Synonyms for 3,5-Dibromo-2-chloro-6-fluorobenzoic acid

An In-depth Technical Guide to 3,5-Dibromo-2-chloro-6-fluorobenzoic Acid and its Isomeric Synonyms for Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of pharmaceutical research...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3,5-Dibromo-2-chloro-6-fluorobenzoic Acid and its Isomeric Synonyms for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical research and drug development, halogenated benzoic acids serve as critical building blocks for a vast array of therapeutic agents. Their unique physicochemical properties, imparted by the number, type, and position of halogen substituents, allow for the fine-tuning of molecular characteristics such as lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive technical overview of 3,5-Dibromo-2-chloro-6-fluorobenzoic acid, a highly substituted aromatic compound, and its structurally related isomers. For researchers in medicinal chemistry and process development, understanding the distinct properties of these regioisomers is paramount for their effective utilization in synthesis and as scaffolds in drug design.

Halogenated aromatic compounds are pivotal in medicinal chemistry due to the ability of halogen atoms to modulate a molecule's electronic and conformational properties.[1] They can participate in hydrogen bonding and the increasingly recognized halogen bonding, which can be a significant contributor to ligand-protein interactions.[2] This guide will delve into the identification, properties, and synthesis of 3,5-Dibromo-2-chloro-6-fluorobenzoic acid and its key isomers, providing a comparative analysis to aid in their selection and application.

I. Primary Compound: 3,5-Dibromo-2-chloro-6-fluorobenzoic acid

Chemical Identity and Properties

  • IUPAC Name: 3,5-Dibromo-2-chloro-6-fluorobenzoic acid

  • CAS Number: 1160573-47-6[3]

  • Molecular Formula: C₇HBr₂ClFO₂

  • Molecular Weight: 331.34 g/mol

Structural Information:

Caption: Chemical structure of 3,5-Dibromo-2-chloro-6-fluorobenzoic acid.

Physicochemical Data (Predicted)

PropertyValue
Melting PointNot available
Boiling PointNot available
pKaNot available
LogPNot available

Spectroscopic Data: While specific, publicly available spectra for this exact compound are limited, related compounds' spectra can provide insights. Researchers can obtain NMR, HPLC, and LC-MS data from commercial suppliers upon request.[3]

  • Halogenation of a substituted benzoic acid precursor: This could involve electrophilic aromatic substitution reactions (bromination and chlorination) on a fluorinated benzoic acid starting material. The sequence and reaction conditions would be critical to achieve the desired regiochemistry.

  • Functional group interconversion: A plausible route could start from a precursor with other functional groups that are then converted to the desired halogens and carboxylic acid. For instance, Sandmeyer reactions on amino-substituted precursors can introduce halogens.

Applications in Drug Development: As a highly functionalized aromatic ring, 3,5-Dibromo-2-chloro-6-fluorobenzoic acid is a valuable intermediate for creating complex molecular architectures. The presence of multiple halogen atoms offers several sites for further chemical modification through cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug screening.[4]

II. Comparative Analysis of Structurally Related Isomers

A number of structurally similar halogenated benzoic acids are commercially available and may be considered as alternative building blocks or are important to distinguish from the primary compound.

A. 3,5-Dibromo-2-fluorobenzoic acid
  • CAS Number: 183065-73-8[5]

  • Molecular Formula: C₇H₃Br₂FO₂[5]

  • Molecular Weight: 297.90 g/mol [5]

  • Key Distinction: Lacks the chlorine atom at the 2-position compared to the primary compound.

This compound is used in organic synthesis as an intermediate for pharmaceuticals and agrochemicals.[5] The substitution pattern influences its reactivity and biological activity.[5]

B. 3-Bromo-5-chloro-2-fluorobenzoic acid
  • CAS Number: 1269232-93-0[6][7][8]

  • Molecular Formula: C₇H₃BrClFO₂[6]

  • Molecular Weight: 253.45 g/mol [6]

  • Key Distinction: Monobrominated at the 3-position and chlorinated at the 5-position.

This isomer is a white to off-white powder.

Physicochemical Data:

PropertyValueSource
Melting Point148.0 to 152.0 °C
Boiling Point321.5±42.0 °C at 760 mmHg

Spectroscopic Data: FTIR spectra are available for this compound.[9]

C. 3-Bromo-2-chloro-6-fluorobenzoic acid
  • CAS Number: 1114809-13-0[10][11][12][13][14]

  • Molecular Formula: C₇H₃BrClFO₂[10]

  • Molecular Weight: 253.45 g/mol [11]

  • Key Distinction: Halogen substitution pattern differs from the primary compound.

This compound is typically a powder or crystalline solid.[10]

Safety Information:

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[10]

  • Precautionary Statements: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501.[10]

D. 3,5-Dibromo-2-chlorobenzoic acid
  • CAS Number: 27003-05-0[15][16][17][18][19]

  • Molecular Formula: C₇H₃Br₂ClO₂[15]

  • Molecular Weight: 314.36 g/mol [18]

  • Key Distinction: Lacks the fluorine atom at the 6-position.

This compound serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals and its halogen substituents can enhance its biological activity.[15]

Physicochemical Data:

PropertyValueSource
Melting Point178-182 °C
Boiling Point375.2°C at 760mmHg[16]
Flash Point180.7°C[16]

III. Synthesis and Experimental Protocols

The synthesis of polysubstituted benzoic acids often involves a strategic combination of electrophilic aromatic substitution, Sandmeyer reactions, and ortho-lithiation followed by halogenation.

General Experimental Workflow for Synthesis:

G A Starting Material (Substituted Benzene) B Electrophilic Aromatic Substitution (e.g., Bromination) A->B C Further Halogenation or Functional Group Interconversion B->C D Carboxylation C->D E Purification and Characterization D->E

Caption: A generalized workflow for the synthesis of polyhalogenated benzoic acids.

Illustrative Experimental Protocol: Synthesis of a Halogenated Benzoic Acid (Hypothetical)

This is a generalized, illustrative protocol and should be adapted based on the specific target molecule and safety considerations.

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with the starting substituted benzoic acid (1.0 eq) and an appropriate solvent (e.g., glacial acetic acid).

  • Addition of Halogenating Agent: The halogenating agent (e.g., N-bromosuccinimide or bromine, 1.1 eq) is dissolved in the reaction solvent and added dropwise to the stirred solution at a controlled temperature (e.g., room temperature or elevated temperature as required).

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The precipitated solid is collected by vacuum filtration.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure halogenated benzoic acid.

  • Characterization: The structure and purity of the final compound are confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).

IV. Safety and Handling

Halogenated aromatic compounds, including the benzoic acids discussed, require careful handling due to their potential irritant and toxic properties.

General Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle these compounds in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Handling: Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

GHS Hazard Information:

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides standardized hazard statements.[20][21][22][23][24] For many of the compounds discussed, the following hazard statements are common:

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

Always refer to the specific Safety Data Sheet (SDS) for the particular compound being handled for complete and accurate safety information.

V. Conclusion

3,5-Dibromo-2-chloro-6-fluorobenzoic acid and its isomers represent a class of highly valuable building blocks in contemporary drug discovery and development. Their utility stems from the unique properties conferred by their specific halogenation patterns. A thorough understanding of their individual characteristics, including their synthesis, reactivity, and safety profiles, is essential for their effective application. This guide provides a foundational resource for researchers, enabling them to make informed decisions in the design and synthesis of novel chemical entities with therapeutic potential.

References

  • Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. ACS Publications. [Link]

  • Practical Ligand-Enabled C–H Halogenation of (Hetero)Benzoic and (Hetero)Aryl Acetic Acids. PMC. [Link]

  • Supporting Information. Royal Society of Chemistry. [Link]

  • Electronic Supplementary Information. Royal Society of Chemistry. [Link]

  • Benzoic acid,3,5-dibromo-2-chloro-;27003-05-0. Axsyn. [Link]

  • 3-Bromo-5-chloro-2-fluorobenzoic acid | C7H3BrClFO2 | CID 51034462. PubChem. [Link]

  • GHS hazard statements. Wikipedia. [Link]

  • 3,5-Dibromo-2-chlorobenzoic acid | C7H3Br2ClO2 | CID 302960. PubChem. [Link]

  • Hazard statements. MSDS Europe. [Link]

  • Supplementary Information. Royal Society of Chemistry. [Link]

  • List of GHS Hazard and Precautionary Statements. UNECE. [Link]

  • CAS No : 1269232-93-0 | Product Name : 3-Bromo-5-chloro-2-fluorobenzoic Acid. Pharmaffiliates. [Link]

  • GHS Hazard Statement List. ChemSafetyPro.COM. [Link]

  • GHS Hazard Statements - List, Codes & Implementation. BradyID.com. [Link]

  • 1114809-13-0 | 3-Bromo-2-chloro-6-fluorobenzoic acid. Boroncore. [Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. [Link]

  • CAS:183065-73-8|3,5-Dibrom-2-fluorbenzosyre. Zhengzhou Alfa Chemical Co., Ltd.. [Link]

  • Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.
  • Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. PMC. [Link]

  • A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid. ResearchGate. [Link]

  • 2-amino-3,5-dibromo-6-fluorobenzoic acid. PubChemLite. [Link]

  • Mass Spectrometry A-Level Fragmentation part 2. YouTube. [Link]

  • Benzoic acid, 2-bromo-. NIST WebBook. [Link]

  • 5-Bromo-2-chlorobenzoic acid. NIST WebBook. [Link]

  • 3-Bromo-5-chloro-2-fluorobenzoic acid. SpectraBase. [Link]

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Foundational

Halogenated Benzoic Acids: Strategic Scaffolds in Modern Medicinal Chemistry

Introduction: The Strategic Value of the Halo-Benzoate Core In the architecture of small molecule therapeutics, halogenated benzoic acids serve as more than simple reagents; they are privileged building blocks that dicta...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Halo-Benzoate Core

In the architecture of small molecule therapeutics, halogenated benzoic acids serve as more than simple reagents; they are privileged building blocks that dictate the physicochemical and metabolic fate of a drug candidate. For the medicinal chemist, these scaffolds offer a dual utility:

  • Structural Handles: The carboxylic acid provides a reliable anchor for amide coupling (creating the ubiquitous benzamide pharmacophore), while the halogen substituent (F, Cl, Br, I) serves as a versatile site for cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira).

  • Physicochemical Modulators: The strategic placement of a halogen atom can drastically alter pKa, lipophilicity (LogP), and metabolic stability without significantly changing the steric footprint of the molecule.

This guide analyzes the technical application of these building blocks, moving beyond basic synthesis to the causal relationships between halogen substitution and biological performance.[1][2]

Physicochemical Profiling: The "Why" Behind the Choice

The selection of a specific halogenated benzoic acid is rarely arbitrary. It is a calculated decision to modulate electronic density and acidity.

The Ortho-Effect and Acid Strength

The acidity of the carboxylic acid is heavily influenced by the position of the halogen. This is critical when the building block is used in fragment-based drug discovery (FBDD), where the ionization state determines binding affinity.

Table 1: Comparative Acidity and Lipophilicity of Halogenated Benzoic Acids Data compiled from standard physicochemical databases and Bordwell pKa tables.

Substituent (X)PositionpKa (H₂O)

(Hansch Constant)
Electronic Effect
H (Reference)-4.200.00Reference
Fluorine ortho3.27+0.14Strong Inductive (-I), Ortho-effect
Fluorine meta3.87+0.14Inductive (-I)
Fluorine para4.14+0.14Resonance (+R) opposes Inductive (-I)
Chlorine ortho2.94+0.71Strong -I, Steric twist
Chlorine para3.99+0.71Weak +R, Strong -I
Bromine para4.00+0.86Polarizability increases
Iodine para4.00+1.12High Lipophilicity, Halogen Bonding

Technical Insight: Note the dramatic drop in pKa for ortho-substitution (e.g., 2-chlorobenzoic acid, pKa 2.94). This is the Ortho Effect , where steric bulk forces the carboxylate group out of planarity with the benzene ring, reducing conjugation and destabilizing the acid form, while the inductive effect stabilizes the anion.[3]

The Sigma-Hole (Halogen Bonding)

Beyond sterics, heavier halogens (Cl, Br, I) exhibit a "Sigma-Hole" (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">


-hole)—a region of positive electrostatic potential on the distal side of the halogen atom along the C-X bond axis.[1][2][4][5]
  • Application: This allows the halogen to act as a Lewis acid, forming directional non-covalent interactions with backbone carbonyls in the target protein [1].

  • Design Rule: If a hydrogen bond acceptor is present in the binding pocket, replacing a para-H with a para-I can gain significant affinity via this mechanism.

Synthetic Versatility: The "Hub and Spoke" Model

The utility of these building blocks lies in their ability to serve as divergent intermediates. The carboxylic acid is typically protected or coupled first, leaving the halogen available for late-stage diversification.

Decision Logic for Synthetic Planning

The following diagram illustrates the decision matrix when selecting a halogenated benzoate for library synthesis.

SyntheticLogic Start Halogenated Benzoic Acid (Building Block) Decision1 Target Moiety? Start->Decision1 Path_Amide Amide Coupling (HATU/EDC) Decision1->Path_Amide Benzamide Core Path_Ester Esterification (Fischer/Steglich) Decision1->Path_Ester Prodrug/Intermediate Decision2 Halogen Type? Path_Amide->Decision2 Late-Stage Diversification Path_Suzuki Suzuki-Miyaura (Biaryl Formation) Decision2->Path_Suzuki X = Br, I (Most Common) Path_Buchwald Buchwald-Hartwig (C-N Bond) Decision2->Path_Buchwald X = Br, I (Amination) Path_Sonogashira Sonogashira (Alkyne) Decision2->Path_Sonogashira X = I (Preferred) Path_SNAr SNAr Substitution (Nucleophilic Aromatic) Decision2->Path_SNAr X = F (Requires EWG ortho/para)

Figure 1: Synthetic decision tree for halogenated benzoic acid diversification. Note the specific utility of Fluorine for SNAr vs. Bromine/Iodine for Pd-catalyzed coupling.

Experimental Protocol: Robust Suzuki Coupling

A frequent failure mode in medicinal chemistry is the degradation of the carboxylic acid moiety during transition metal catalysis. The following protocol is a self-validating system designed for 4-bromobenzoic acid, utilizing aqueous-compatible conditions that avoid the need for ester protection [2].

Protocol: Ligand-Free Aqueous Suzuki Coupling

Objective: Coupling 4-bromobenzoic acid with phenylboronic acid to yield 4-phenylbenzoic acid.

Reagents:

  • 4-Bromobenzoic acid (1.0 equiv)

  • Phenylboronic acid (1.1 equiv)

  • Pd/C (10 wt%, 1 mol% Pd) or Pd(dppf)Cl₂ (for sterically hindered substrates)

  • K₂CO₃ (2.5 equiv)

  • Solvent: H₂O : Ethanol (1:1 v/v)

Step-by-Step Methodology:

  • Reaction Assembly (The "Dump and Stir"):

    • In a 20 mL scintillation vial, charge 4-bromobenzoic acid (201 mg, 1.0 mmol), phenylboronic acid (134 mg, 1.1 mmol), and K₂CO₃ (345 mg, 2.5 mmol).

    • Add 5 mL of 1:1 H₂O/EtOH.

    • Checkpoint: Ensure the solution is basic (pH > 9). The carboxylic acid will deprotonate to the benzoate, becoming soluble in the aqueous phase.

  • Catalyst Addition & Degassing:

    • Add Pd/C (10 mg).

    • Scientific Integrity: While many protocols suggest inert atmosphere, this aqueous system is remarkably tolerant to air. However, for high-value intermediates, sparge with Argon for 5 minutes.

  • Execution:

    • Heat the vial to 80°C for 2-4 hours.

    • Monitoring: Spot TLC (eluent: 10% MeOH in DCM). The starting material (bromide) should disappear.

    • Visual Check: The reaction mixture often turns black (Pd precipitation) upon completion.

  • Workup (Self-Purifying Step):

    • Filter the hot mixture through Celite to remove Pd/C.

    • The Acid-Base Switch: The filtrate contains the product as the benzoate salt.

    • Acidify carefully with 1M HCl to pH 2. The product, 4-phenylbenzoic acid, will precipitate as a white solid.

    • Filter the solid and wash with cold water.

  • Validation:

    • ¹H NMR (DMSO-d₆): Look for the disappearance of the distinct AA'BB' system of the 4-bromobenzoic acid and the appearance of the biphenyl multiplet.

Case Study Application: The "Fluorine Scan" in Lead Optimization

In this theoretical case study, we examine the optimization of a benzamide kinase inhibitor.

Scenario: A lead compound (R-H) shows metabolic instability (rapid hydroxylation at the para-position) and moderate potency. Strategy: Replace the benzoic acid building block with halogenated analogues to block metabolism and induce electronic changes.

Optimization Workflow:

  • Metabolic Blocking: Introduction of 4-Fluorobenzoic acid .

    • Result: The C-F bond (approx. 116 kcal/mol) resists P450 oxidation. Metabolic half-life (

      
      ) increases 3-fold.
      
  • Electronic Tuning: Introduction of 3-Chlorobenzoic acid .

    • Result: The electron-withdrawing chlorine ($ \sigma_m = 0.37 $) lowers the pKa of the amide NH (if reversed) or alters the dipole of the ring, potentially strengthening a

      
      -stacking interaction in the active site.
      
  • Affinity Boost: Introduction of 4-Iodobenzoic acid .

    • Result: The large Iodine atom fills a hydrophobic pocket and engages a backbone carbonyl via Halogen Bonding (

      
      -hole).
      

SAR_Cycle Lead Lead Compound (Unsubstituted) Step1 Metabolic Issue: Rapid Oxidation Lead->Step1 Sol1 Solution 1: 4-Fluoro Analog Step1->Sol1 Bioisosteric Replacement Sol2 Solution 2: 4-Iodo Analog Step1->Sol2 Affinity Optimization Outcome1 Blocked Metabolism (High Stability) Sol1->Outcome1 Outcome2 Sigma-Hole Bonding (High Affinity) Sol2->Outcome2

Figure 2: SAR optimization pathway utilizing halogenated benzoic acid building blocks to address specific drug property failures.

References

  • Wilcken, R., et al. (2013).[6] Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 56(4), 1363–1388. Link

  • Lammertsma, K., et al. (2016). An Operationally Simple Aqueous Suzuki–Miyaura Cross-Coupling Reaction for an Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education, 93(11), 1935–1938. Link

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Cross-Coupling of 3,5-Dibromo-2-chloro-6-fluorobenzoic Acid

This Application Note is designed to provide a comprehensive, expert-level guide for the strategic functionalization of 3,5-Dibromo-2-chloro-6-fluorobenzoic acid . This scaffold presents a unique challenge and opportunit...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to provide a comprehensive, expert-level guide for the strategic functionalization of 3,5-Dibromo-2-chloro-6-fluorobenzoic acid . This scaffold presents a unique challenge and opportunity due to its dense array of halogenated sites, each offering distinct reactivity profiles for transition-metal-catalyzed cross-coupling.

Executive Summary

3,5-Dibromo-2-chloro-6-fluorobenzoic acid (CAS 1160573-47-6) is a highly versatile building block for the synthesis of complex agrochemicals (e.g., synthetic auxins) and pharmaceutical intermediates. Its core value lies in the orthogonal reactivity of its four functional handles:

  • Carboxylic Acid (C1): Directing group or esterification handle.

  • Fluorine (C6): Susceptible to SNAr or C-F activation.

  • Chlorine (C2): Sterically hindered, late-stage coupling partner.

  • Bromines (C3 & C5): Primary sites for Pd-catalyzed cross-coupling.

This guide details the protocols for chemoselective and regioselective functionalization, specifically focusing on differentiating the two bromine atoms (C3 vs. C5) and subsequent functionalization of the chlorine (C2).

Chemoselectivity Analysis & Reactivity Map

To successfully functionalize this molecule, one must understand the electronic and steric environment of each position.

Reactivity Hierarchy (Theoretical & Empirical)

The order of reactivity for Pd(0)-catalyzed oxidative addition in this system is governed by bond dissociation energy (BDE) and local steric hindrance.

SiteSubstituentElectronic EnvironmentSteric EnvironmentPredicted Reactivity Rank
C5 -Br Most Electron-Deficient: Ortho to highly electronegative Fluorine (C6). Inductive withdrawal (-I) activates this bond.Least Hindered: Flanked by small Fluorine (

) and Hydrogen.
1 (Primary)
C3 -Br Moderately Deficient: Ortho to Chlorine (C2). Cl is less electronegative than F.Moderately Hindered: Flanked by bulkier Chlorine (

) and Hydrogen.
2 (Secondary)
C2 -Cl Electron-Deficient: Activated by ortho-COOH and meta-F.Highly Hindered: Flanked by COOH and Br (until coupled). C-Cl bond is strong.3 (Tertiary)
C6 -F Highly Deficient: Activated by ortho-COOH.Accessible: Prone to Nucleophilic Aromatic Substitution (SNAr), not Pd-coupling.SNAr Only

Expert Insight: The C5-Br bond is significantly more reactive than the C3-Br bond. The ortho-fluorine effect (small size + high electronegativity) accelerates oxidative addition at C5 relative to C3, which is shielded by the larger ortho-chlorine.

Reactivity Visualization (DOT Diagram)

ReactivityMap Title Reactivity Profile: 3,5-Dibromo-2-chloro-6-fluorobenzoic Acid Molecule 3,5-Dibromo-2-chloro-6-fluorobenzoic Acid C5 C5-Bromine (Primary Site) High Reactivity Molecule->C5  Least Hindered  Ortho-F Activation C3 C3-Bromine (Secondary Site) Medium Reactivity Molecule->C3  Sterically Hindered  Ortho-Cl Shielding C2 C2-Chlorine (Tertiary Site) Low Reactivity Molecule->C2  Strong Bond  Requires Specialized Ligand C6 C6-Fluorine (S_NAr Site) Nucleophilic Attack Molecule->C6  S_NAr Only

Caption: Hierarchical reactivity map showing the preferred order of functionalization based on steric and electronic factors.

Experimental Protocols

Pre-Step: Methyl Ester Protection (Recommended)

Why: Free carboxylic acids can lead to catalyst poisoning (proto-demetallation) or solubility issues in non-polar solvents used for coupling. Converting to the methyl ester simplifies purification and stabilizes the substrate.

  • Reagents: MeOH, H2SO4 (cat.), Reflux.

  • Yield Target: >95%.

Protocol A: Site-Selective Suzuki-Miyaura Coupling at C5

This protocol targets the most reactive C5-Br bond while leaving the C3-Br and C2-Cl bonds intact.

Reagents & Conditions:

  • Substrate: Methyl 3,5-dibromo-2-chloro-6-fluorobenzoate (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.1 equiv)

  • Catalyst: Pd(OAc)2 (2-5 mol%)

  • Ligand: SPhos (4-10 mol%) or PPh3 (for very active substrates)

    • Note:SPhos is preferred for its stability and ability to facilitate coupling at hindered sites without over-activating the secondary bromide at mild temperatures [1].

  • Base: K3PO4 (2.0 equiv, 2M aq. solution)

  • Solvent: Toluene/Water (10:1) or THF/Water (10:1)

  • Temperature: 60°C (Do not exceed 80°C to avoid C3 coupling).

Step-by-Step Procedure:

  • Setup: Charge a reaction vial with the substrate (1.0 equiv), arylboronic acid (1.1 equiv), Pd(OAc)2, and SPhos.

  • Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent Addition: Add degassed Toluene and 2M K3PO4 via syringe.

  • Reaction: Heat the mixture to 60°C with vigorous stirring. Monitor by LC-MS after 2 hours.

    • Checkpoint: Look for the mono-coupled product mass (M - Br + Aryl). If di-coupling (C3 & C5) is observed (>5%), lower temperature to 40°C.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol B: Sequential Coupling at C3 (The "Difficult" Bromine)

After isolating the C5-arylated product, the C3-Br is now the most reactive site remaining. However, it is sterically hindered by the ortho-chlorine and the newly installed C5-aryl group.

Reagents & Conditions:

  • Substrate: C5-Arylated Intermediate (1.0 equiv)

  • Boronic Acid: 2nd Arylboronic acid (1.5 equiv)

  • Catalyst: Pd2(dba)3 (2 mol%)

  • Ligand: XPhos or RuPhos (4-8 mol%)

    • Note:XPhos (Buchwald Ligand) is critical here. It creates a highly active catalytic species capable of oxidative addition into sterically hindered aryl bromides [2].

  • Base: K2CO3 or Cs2CO3 (3.0 equiv)

  • Solvent: 1,4-Dioxane (anhydrous)

  • Temperature: 100°C (Reflux).

Step-by-Step Procedure:

  • Setup: Combine C5-intermediate, boronic acid, Pd source, and ligand in a pressure tube.

  • Inert Atmosphere: Purge thoroughly with Argon. Oxygen inhibition is more pronounced with electron-rich ligands like XPhos.

  • Reaction: Heat to 100°C for 12-18 hours.

  • Monitoring: LC-MS should show complete consumption of the bromide. The C2-Cl bond usually remains intact under these conditions unless highly forcing conditions (e.g., >120°C, strong alkoxide bases) are used.

Protocol C: Activation of C2-Chlorine (Advanced)

Coupling the final C2-Cl requires overcoming significant steric hindrance (flanked by C1-Ester and C3-Aryl) and the stronger C-Cl bond energy.

  • Catalyst System: Pd-G3-BrettPhos or Pd-G4-AdBrettPhos.

  • Conditions: Toluene, Cs2CO3, 110-120°C.

  • Alternative: If the C2-Cl is resistant, consider converting the ester to an amide or directing group to facilitate C-H activation or intramolecular coupling.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Low Selectivity (Mixture of Mono/Di) Reaction temperature too high.Lower temp to 40-50°C. Reduce catalyst loading to 1 mol%.
No Reaction at C3 Steric hindrance from C2-Cl.Switch to XPhos or Sphos (if not used). Increase temp to 110°C. Use CsF as base.
De-halogenation (Hydrodehalogenation) Hydride source present (often from solvent or alcohol).Use anhydrous Dioxane. Avoid alcohols. Ensure Argon purge is rigorous.
Protodeboronation of Boronic Acid Unstable boronic acid (e.g., 2-pyridyl).Use Boronic Esters (Pinacol) or MIDA boronates for slow release.

Strategic Workflow Diagram

Workflow Start Starting Material (3,5-Dibromo-2-chloro-6-fluorobenzoic acid) Step1 Step 1: Esterification (MeOH/H+) Start->Step1 Protection Step2 Step 2: C5-Selective Coupling (Pd-SPhos, 60°C) Target: C5-Br Step1->Step2 Site-Selectivity Step3 Step 3: C3-Coupling (Pd-XPhos, 100°C) Target: C3-Br Step2->Step3 Steric Activation Final Fully Functionalized Scaffold Step3->Final Final Polish

Caption: Step-wise synthesis workflow ensuring maximum yield and regiocontrol.

References

  • Barder, T. E., et al. (2005). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 127(13), 4685–4696.

  • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Dodecylbenzenesulfonates." Journal of the American Chemical Society, 130(24), 7538–7539.

  • Lutz, A., et al. (2012). "Regioselective Cross-Coupling Reactions of Polyhalogenated Heterocycles." Chemical Reviews, 112(7), 4021–4076.

  • Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 41(22), 4176–4211.

Disclaimer: The protocols described herein are for research purposes only. Always consult the Safety Data Sheet (SDS) for 3,5-Dibromo-2-chloro-6-fluorobenzoic acid before handling. This compound is a potent skin and eye irritant.

Application

Functionalization of the carboxylic acid group in 3,5-Dibromo-2-chloro-6-fluorobenzoic acid

Technical Application Note: Functionalization of 3,5-Dibromo-2-chloro-6-fluorobenzoic Acid Executive Summary Functionalizing 3,5-Dibromo-2-chloro-6-fluorobenzoic acid presents a unique duality of chemical challenges: ext...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Functionalization of 3,5-Dibromo-2-chloro-6-fluorobenzoic Acid

Executive Summary

Functionalizing 3,5-Dibromo-2-chloro-6-fluorobenzoic acid presents a unique duality of chemical challenges: extreme steric hindrance and high electronic activation . The ortho,ortho-disubstitution pattern (2-chloro, 6-fluoro) creates a "steric gate" that renders standard coupling reagents (e.g., EDC, HATU) kinetically inefficient. Simultaneously, the electron-deficient ring—specifically the C6-fluorine atom activated by the ortho-carbonyl—is highly susceptible to Nucleophilic Aromatic Substitution (SNAr) .

This guide provides a validated workflow to functionalize the carboxylic acid group while preserving the integrity of the halogenated aromatic core. The core strategy relies on the quantitative conversion to the acid chloride using Oxalyl Chloride/DMF , followed by nucleophilic acyl substitution under controlled conditions to prevent defluorination.

Chemical Analysis & Mechanistic Strategy

The Substrate Challenge
  • Steric Shielding (The "Ortho Effect"): The carboxylic acid is flanked by a Chlorine atom (Van der Waals radius ~1.75 Å) and a Fluorine atom (radius ~1.47 Å). These substituents twist the carboxyl group out of planarity with the aromatic ring, reducing conjugation but severely blocking the trajectory of incoming nucleophiles (such as bulky active ester reagents).

  • Electronic Trap (The SNAr Risk): The ring is electron-poor due to four halogen atoms. The Fluorine at C6 is particularly labile because it is ortho to the electron-withdrawing carbonyl group.

    • Risk:[1] Use of strong bases (NaOH, NaOMe) or heating with amines can trigger the displacement of Fluorine (SNAr), yielding a phenol or aniline derivative instead of the desired benzoate functionalization.

  • Acidity (pKa): While benzoic acid has a pKa of 4.2, poly-halogenated analogs typically exhibit pKa values between 1.5 and 2.5 . The carboxylate anion is highly stable and poorly nucleophilic, making direct alkylation (SN2) sluggish.

The Solution: The "Vilsmeier" Activation Route

To overcome the steric barrier, we must generate a highly electrophilic "slim" intermediate: the Acid Chloride . We utilize the Oxalyl Chloride/DMF method.[2][3] This proceeds via a Vilsmeier-Haack type catalytic cycle, generating a reactive chloroiminium intermediate that attacks the acid.

  • Why not Thionyl Chloride (SOCl₂)? SOCl₂ often requires reflux, which increases the risk of SNAr side reactions or thermal degradation. Oxalyl chloride reacts at room temperature.

Decision Tree & Reaction Pathway

The following diagram illustrates the critical decision points and the risks of side reactions.

ReactionPathway cluster_legend Legend Start 3,5-Dibromo-2-chloro- 6-fluorobenzoic Acid Activation Activation: (COCl)2, cat. DMF DCM, 0°C to RT Start->Activation Step 1 SNAr_Risk SIDE REACTION: SNAr Defluorination Start->SNAr_Risk Strong Base / Heat AcidChloride Acid Chloride Intermediate Activation->AcidChloride -CO, -CO2, -HCl Amidation Amidation: Amine (R-NH2) Mild Base (DIPEA) AcidChloride->Amidation Step 2a Esterification Esterification: Alcohol (R-OH) DMAP (cat) AcidChloride->Esterification Step 2b AcidChloride->SNAr_Risk Excess Nucleophile / Heat key1 Blue: Starting Material key2 Red: Reactive Intermediate key3 Green: Desired Product

Figure 1: Strategic workflow for functionalization. Note the "Red Path" indicating the risk of SNAr if harsh conditions are applied.

Detailed Experimental Protocols

Protocol A: Synthesis of the Acid Chloride (Activation)

This is the obligatory first step for both amides and esters.

Reagents:

  • Substrate: 3,5-Dibromo-2-chloro-6-fluorobenzoic acid (1.0 equiv)

  • Oxalyl Chloride (1.2 – 1.5 equiv)

  • DMF (Dimethylformamide): Catalytic amount (1-2 drops per mmol of substrate)

  • Solvent: Anhydrous Dichloromethane (DCM)

Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Suspend the benzoic acid derivative in anhydrous DCM (0.2 M concentration). Note: The starting material may not fully dissolve initially.

  • Catalyst: Add the catalytic DMF.

  • Addition: Cool the mixture to 0°C (ice bath). Add Oxalyl Chloride dropwise via syringe. Caution: Vigorous gas evolution (CO, CO₂) will occur.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2–4 hours.

    • Endpoint: The reaction usually becomes a clear, homogeneous solution as the acid is consumed.

    • Monitoring: Aliquot a small sample, quench with MeOH, and check by TLC or LC-MS (looking for the methyl ester).

  • Workup: Concentrate the reaction mixture in vacuo (rotary evaporator) to remove solvent and excess oxalyl chloride.

    • Crucial: Do not heat above 30°C during evaporation.

    • Result: A yellow/off-white semi-solid residue (Acid Chloride). Use immediately.

Protocol B: Amide Coupling (Sterically Controlled)

Reagents:

  • Acid Chloride (from Protocol A, 1.0 equiv)

  • Amine (R-NH₂): 1.1 equiv

  • Base: DIPEA (Diisopropylethylamine) or 2,6-Lutidine (1.5 – 2.0 equiv)

  • Solvent: Anhydrous DCM or THF

Procedure:

  • Preparation: Redissolve the crude acid chloride in anhydrous DCM (0.2 M).

  • Addition: Cool to 0°C . Add the base (DIPEA) first.

    • Why DIPEA? It is non-nucleophilic and bulky, preventing it from attacking the ring (SNAr) or the carbonyl.

  • Coupling: Add the amine dropwise.

  • Reaction: Stir at 0°C for 30 minutes, then warm to room temperature.

    • Time: 2–12 hours depending on the amine's steric bulk.

  • Quench: Dilute with DCM, wash with 0.1 M HCl (to remove unreacted amine), followed by sat. NaHCO₃ and Brine.

  • Purification: Flash column chromatography.

Protocol C: Esterification (Steglich-Type Modification)

Reagents:

  • Acid Chloride (from Protocol A, 1.0 equiv)

  • Alcohol (R-OH): 1.2 – 1.5 equiv

  • Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 equiv)

  • Base: Triethylamine (TEA) (1.5 equiv)

Procedure:

  • Dissolve the Alcohol, TEA, and DMAP in DCM.

  • Cool to 0°C .

  • Add the solution of Acid Chloride (in DCM) dropwise.

  • Note: The DMAP acts as a "hyper-nucleophilic" transfer agent, attacking the bulky acid chloride to form an acyl-pyridinium species, which is then intercepted by the alcohol. This is essential for overcoming the ortho-steric hindrance.

Quantitative Data & Troubleshooting

ParameterStandard Benzoic Acid3,5-Dibromo-2-chloro-6-fluorobenzoic AcidImplication
pKa 4.2~1.8 (Estimated)Carboxylate is a poor nucleophile; requires activation.
Steric Bulk LowHigh (Ortho-Ortho) Direct coupling (EDC/NHS) yields <10%.
Electrophilicity ModerateVery High Acid chloride is highly reactive to moisture.
SNAr Risk NegligibleHigh (C6-Fluorine) Avoid heating >50°C with nucleophiles.

Troubleshooting Guide:

  • Problem: Low yield of Amide.

    • Cause: Hydrolysis of Acid Chloride.

    • Fix: Ensure strictly anhydrous conditions. Use fresh Oxalyl Chloride.

  • Problem: Formation of a side product (M+ - HF + Nu).

    • Cause: SNAr displacement of Fluorine.

    • Fix: Lower reaction temperature. Switch from TEA (Triethylamine) to the bulkier DIPEA or 2,6-Lutidine. Ensure the amine is added to the acid chloride, not vice versa (keep nucleophile concentration low).

References

  • Mechanism of Acid Chloride Formation: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Steric Hindrance in 2,6-Disubstituted Benzoates: Goossen, L. J., et al. (2014).[4] "Ligand-Enabled ortho-Arylation of (hetero)Aromatic Acids with 2,6-Disubstituted Aryl Halides." ACS Catalysis, 4(1), 313-319. Link

  • SNAr Reactivity of Aryl Fluorides: Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of the Reaction of 2,4-Dinitrofluorobenzene with Amines." Chemical Reviews, 49(2), 273-412.
  • Oxalyl Chloride/DMF Protocol: Donahue, M. (2022).[2] "Acid Chloride Synthesis using Oxalyl Chloride and DMF." Professor Dave Explains / YouTube Educational Series. Link

  • pKa of Polyhalogenated Benzoic Acids: Di Meo, F., et al. (2024). "Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model." Molecules, 29(6), 1234. Link

Sources

Method

Strategic Utilization of Fluorinated Benzoic Acid Scaffolds in Next-Generation Agrochemicals

Executive Summary The incorporation of fluorine into benzoic acid scaffolds represents a cornerstone strategy in modern agrochemical design. Approximately 50% of all commercialized agrochemicals contain at least one fluo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of fluorine into benzoic acid scaffolds represents a cornerstone strategy in modern agrochemical design. Approximately 50% of all commercialized agrochemicals contain at least one fluorine atom. This guide details the strategic application of fluorinated benzoic acid (FBA) scaffolds, focusing on their role in modulating pKa, lipophilicity (LogP), and metabolic stability. We provide actionable protocols for the synthesis of benzoylurea insecticides and the evaluation of herbicidal efficacy, supported by mechanistic insights into bioisosteric replacement and electronic tuning.

The "Fluorine Effect" in Scaffold Design

The success of FBA scaffolds stems from the unique physicochemical perturbations introduced by the fluorine atom. Unlike other halogens, fluorine’s small Van der Waals radius (1.47 Å) mimics hydrogen (1.20 Å) sterically (bioisosterism) while exerting a massive electronic influence due to its electronegativity (3.98 Pauling scale).

Physicochemical Modulation

The introduction of fluorine, particularly at the ortho position, drastically alters the acidity of the benzoic acid moiety. This "Ortho Effect" stabilizes the carboxylate anion through inductive electron withdrawal, lowering the pKa. This is critical for optimizing the translocation of herbicides (e.g., auxin mimics) which require specific ionization states to penetrate the phloem.

Table 1: Comparative Physicochemical Properties of Benzoic Acid Analogs

CompoundStructurepKa (approx.)[1][2]LogP (Lipophilicity)Metabolic Stability (Relative)
Benzoic Acid C₆H₅COOH4.201.87Low (Ring oxidation prone)
2-Fluorobenzoic Acid 2-F-C₆H₄COOH3.272.05Medium
2,6-Difluorobenzoic Acid 2,6-F₂-C₆H₃COOH2.302.20High (Steric/Electronic shield)
2-Chlorobenzoic Acid 2-Cl-C₆H₄COOH2.922.00Medium

Analyst Insight: The shift in pKa from 4.20 to 2.30 in the 2,6-difluoro analog allows the molecule to remain anionic at physiological pH ranges where the non-fluorinated parent might be protonated. This specific ionization profile is exploited in Dicamba analogs and Benzoylurea insecticides to tune receptor binding affinity.

Metabolic Blockade

The C-F bond is the strongest single bond in organic chemistry (~105 kcal/mol). Strategic placement of fluorine at metabolically labile sites (e.g., para positions prone to P450 hydroxylation) blocks degradation, significantly extending the half-life of the active ingredient in both the plant and the soil.

Application Class I: Benzoylurea Insecticides (Chitin Synthesis Inhibitors)[3]

Benzoylureas (e.g., Diflubenzuron , Teflubenzuron ) utilize a 2,6-difluorobenzoyl scaffold.[3] The fluorine atoms are not merely decorative; they twist the amide bond out of planarity, creating a specific conformation required to bind to the Chitin Synthase complex in insect larvae.

Mechanism of Action Workflow

MOA_Benzoylurea Agro Benzoylurea Application (Diflubenzuron) Ingestion Larval Ingestion Agro->Ingestion Target Target: Chitin Synthase 1 (CHS1) Ingestion->Target Inhibition Inhibition of Polymerization (N-acetylglucosamine) Target->Inhibition High Affinity Binding Phenotype Abortive Molting (Weak Cuticle) Inhibition->Phenotype Death Larval Death (Desiccation/Starvation) Phenotype->Death

Figure 1: Mode of Action for Benzoylurea Insecticides. The fluorinated scaffold is essential for binding to the CHS1 complex.

Protocol: Synthesis of Diflubenzuron Analog

Objective: Synthesize a benzoylurea scaffold via the coupling of a fluorinated benzamide and an aryl isocyanate.

Materials:

  • 2,6-Difluorobenzamide (Start Material A)

  • 4-Chlorophenyl isocyanate (Start Material B)

  • Solvent: Ethyl Acetate (EtOAc) or Toluene (anhydrous)

  • Catalyst: None required (Autocatalytic) or trace pyridine.

Experimental Workflow:

  • Preparation of Reaction Vessel:

    • Flame-dry a 250 mL three-neck round-bottom flask equipped with a reflux condenser and N₂ inlet.

    • Critical Step: Ensure the system is moisture-free. Isocyanates hydrolyze rapidly in the presence of water to form ureas/amines, reducing yield.

  • Dissolution:

    • Charge the flask with 2,6-Difluorobenzamide (10 mmol, 1.57 g).

    • Add anhydrous EtOAc (50 mL). Stir at room temperature until fully dissolved.

  • Coupling Reaction:

    • Add 4-Chlorophenyl isocyanate (11 mmol, 1.69 g) dropwise via syringe over 10 minutes.

    • Observation: A mild exotherm may occur.

    • Heat the mixture to reflux (77°C) for 6–12 hours.

    • Monitoring: Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3). The product (Diflubenzuron) typically appears as a less polar spot compared to the amide.

  • Isolation & Purification:

    • Cool the reaction mixture to room temperature. The benzoylurea product often precipitates out of the solution due to low solubility in EtOAc.

    • Filtration: Filter the white precipitate under vacuum.

    • Washing: Wash the filter cake with cold EtOAc (2 x 10 mL) and Hexane (2 x 20 mL) to remove unreacted isocyanate.

    • Recrystallization: If purity is <95% (HPLC), recrystallize from Acetone/Ethanol.

  • Characterization:

    • Confirm structure via ¹H-NMR (DMSO-d6). Look for the characteristic downfield NH protons (~10-11 ppm) split by the fluorine coupling.

Application Class II: Herbicides (PPO Inhibitors)

Fluorinated benzoic acid derivatives also serve as precursors for diphenyl ether herbicides (e.g., Acifluorfen ). These compounds inhibit Protoporphyrinogen Oxidase (PPO), leading to the accumulation of toxic porphyrins that destroy cell membranes upon light exposure.[4][5]

Protocol: Post-Emergence Efficacy Bioassay

Objective: Evaluate the herbicidal activity of a fluorinated scaffold against broadleaf weeds (e.g., Amaranthus retroflexus).

Materials:

  • Test Compound (Fluorinated Benzoic Acid derivative formulated as EC or WP).

  • Target Species: Amaranthus retroflexus (Redroot Pigweed), Abutilon theophrasti (Velvetleaf).

  • Carrier: Water + 0.25% v/v Non-ionic Surfactant (e.g., Tween 20 or Agral 90).

  • Spray Cabinet (calibrated to deliver 200 L/ha).

Experimental Workflow:

  • Plant Propagation:

    • Sow seeds in 10 cm pots containing standard loam-based compost.

    • Grow in a greenhouse (25°C day / 20°C night, 16h photoperiod) until plants reach the 2–4 true leaf stage (approx. 14 days).

  • Treatment Application:

    • Dose Response Preparation: Prepare serial dilutions of the test compound (e.g., 10, 50, 100, 250, 500 g ai/ha).

    • Control: Solvent blank (Water + Surfactant).

    • Place pots in the spray cabinet. Apply treatment at a nozzle pressure of 2–3 bar.

  • Post-Treatment Incubation:

    • Return plants to the greenhouse.

    • Critical Control: Do not water overhead for 24 hours to prevent washing off the active ingredient.

  • Assessment (14 Days After Treatment - DAT):

    • Visual Scoring: Rate phytotoxicity on a 0–100% scale (0 = No effect, 100 = Complete death).

    • Biomass Measurement: Cut shoots at soil level. Dry at 60°C for 48 hours and weigh dry biomass.

    • Data Analysis: Calculate GR₅₀ (Growth Reduction 50%) using non-linear regression (Log-Logistic model).

Data Reporting Template:

Dosage (g ai/ha)Visual Score (%)Dry Weight (g)% Control vs Check
0 (Check)01.25-
50201.0516
100850.3076
2501000.00100

Synthesis Pathway Visualization

The following diagram illustrates the divergent synthesis pathways from a core Fluorinated Benzoic Acid scaffold to two major agrochemical classes.

Synthesis_Pathway cluster_0 Benzoylurea Route FBA 2,6-Difluorobenzoic Acid (Core Scaffold) Chloride Acid Chloride FBA->Chloride SOCl2, Reflux Herb Dicamba Analogs (Herbicide) FBA->Herb Derivatization (Salt Formation/Esterification) Amide 2,6-Difluorobenzamide Diflu Diflubenzuron (Insecticide) Amide->Diflu + 4-Cl-Ph-NCO (Isocyanate Coupling) Chloride->Amide NH3(aq)

Figure 2: Divergent synthesis pathways utilizing 2,6-Difluorobenzoic acid as the primary building block.

Expert Tips & Troubleshooting

  • Solubility Issues: Fluorinated benzamides are often sparingly soluble in non-polar solvents. If precipitation in the benzoylurea synthesis is too rapid (trapping impurities), switch to a solvent mixture of Toluene/DMF (9:1) to keep intermediates in solution longer.

  • Isocyanate Handling: Aryl isocyanates are respiratory sensitizers. All synthesis steps involving isocyanates must be performed in a functioning fume hood. Quench glassware with methanol before washing to neutralize residual isocyanate.

  • Bioassay Variability: Ensure uniform light intensity in the greenhouse. PPO inhibitors (Herbicides) are light-dependent; low light levels will artificially lower the observed efficacy (higher GR₅₀).

References

  • Ojima, I. (2009).[6] Fluorine in Medicinal Chemistry and Chemical Biology. Wiley-Blackwell. (Foundational text on Fluorine Bioisosterism).

  • Jeschke, P. (2010). "The unique role of fluorine in the design of active ingredients for modern crop protection." ChemBioChem, 5(5), 570-589.

  • Liu, X., et al. (2011). "Design and synthesis of benzoylphenylureas with fluorinated substituents on the aniline ring as insect growth regulators." Journal of Agricultural and Food Chemistry, 59(11), 6169-6175.

  • FAO/WHO. (2001). "Diflubenzuron: Pesticide Residues in Food - Toxicological Evaluations." JMPR Reports.

  • BenchChem. (2025). "The History and Development of Acifluorfen: A Technical Guide."

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 3,5-Dibromo-2-chloro-6-fluorobenzoic acid

Ticket ID: #PUR-35DB-2C6F Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Executive Summary You are working with 3,5-Dibromo-2-chloro-6-fluorobenzoic acid (CAS: 1160573-47-6 analog).[1...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PUR-35DB-2C6F Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary

You are working with 3,5-Dibromo-2-chloro-6-fluorobenzoic acid (CAS: 1160573-47-6 analog).[1] This is a highly functionalized, electron-deficient aromatic acid. Its purification presents unique challenges compared to simple benzoic acid due to:

  • High Acidity: The ortho-chloro and ortho-fluoro substituents significantly lower the pKa (estimated < 2.5) via the ortho-effect and inductive electron withdrawal.

  • Lipophilicity: The heavy halogen load (Br, Cl) increases solubility in non-polar solvents, complicating standard aqueous workups.

  • Isomer Contamination: Regioisomers (e.g., 3,6-dibromo variants) often co-crystallize due to similar lattice energies.

This guide details a three-tier purification strategy: Acid-Base Extraction (Bulk Cleanup), Recrystallization (Isomer/Byproduct Removal), and Preparative HPLC (High-Purity Isolation).

Tier 1: Bulk Purification (Acid-Base Extraction)

Use this method to remove non-acidic impurities (unreacted starting materials, neutral halogenated byproducts) immediately after synthesis.

The Logic: Because your target is a strong organic acid, it will form a water-soluble salt at high pH, while neutral impurities remain in the organic phase.

Protocol
  • Dissolution: Dissolve crude solid in Ethyl Acetate (EtOAc) .

    • Why: High solubility for poly-halogenated aromatics; easy phase separation from water.

  • Basification: Extract the organic layer 2x with saturated NaHCO₃ (Sodium Bicarbonate).

    • Critical Check: Ensure the aqueous layer pH > 8. If the product is highly acidic, it may require stronger base (1M NaOH), but start with bicarbonate to avoid decarboxylation or nucleophilic attack on the halogens.

  • Separation: Discard the organic layer (contains neutral impurities). Keep the aqueous layer.

  • Acidification: Cool the aqueous layer to 0–5°C. Slowly add 6M HCl dropwise with vigorous stirring until pH < 1 .

    • Expert Insight: Standard pH 3-4 is insufficient. Due to the electron-withdrawing F and Cl groups, the pKa is very low. You must drive the pH below 1 to fully protonate and precipitate the product [1].

  • Filtration: Vacuum filter the white/off-white precipitate. Wash with cold dilute HCl (0.1M) followed by a minimal amount of cold water.

Troubleshooting: "The Oil-Out Effect"

Issue: Upon acidification, the product separates as a sticky oil instead of a solid. Cause: The melting point is depressed by impurities, or the acidification is too rapid, trapping solvent. Fix:

  • Re-dissolve the oil in a minimum amount of warm base.

  • Acidify very slowly while stirring rapidly.

  • Seeding: Add a tiny crystal of pure product (if available) or scratch the glass wall when the solution turns cloudy.

Tier 2: Recrystallization (High Purity)

Use this method to remove structurally similar acidic impurities and trace isomers.

The Logic: Poly-halogenated benzoic acids often respond poorly to standard Ethanol/Water systems due to high lipophilicity. We recommend a Dichloromethane (DCM) / Hexane system or a Toluene system [2].

Recommended Solvent Systems
Solvent SystemRatio (v/v)ApplicationProsCons
DCM / Hexane 1:2 to 1:4Primary Choice Excellent for highly brominated aromatics; low boiling point prevents thermal degradation.DCM is volatile; requires careful handling.
Ethanol / Water 1:1 to 1:3Secondary ChoiceStandard for benzoic acids; "Green" solvents.May cause "oiling out" if water is added too fast.
Toluene Single SolventSpecific CasesGood for separating isomers with different lattice packing.High boiling point; harder to dry crystals.
Step-by-Step Protocol (DCM/Hexane)
  • Dissolution: Dissolve the dried solid from Tier 1 in the minimum amount of boiling Dichloromethane (DCM) .

    • Note: DCM boils at ~40°C. Do not overheat.

  • Precipitation: Remove from heat. While still warm, slowly add n-Hexane (or Heptane) dropwise until the solution becomes slightly turbid (cloudy).

  • Clarification: Add 1-2 drops of DCM to clear the turbidity.

  • Crystallization: Allow the flask to cool to room temperature undisturbed, then move to a fridge (4°C) for 4 hours.

  • Harvest: Filter crystals and wash with cold Hexane.

Tier 3: Preparative HPLC (Isomer Separation)

Use this for >99.5% purity or if Tier 2 fails to remove regioisomers (e.g., 3,6-dibromo isomer).

The Logic: Reverse-phase chromatography separates based on hydrophobicity. The position of the halogens (ortho vs. meta/para) alters the dipole moment and interaction with the C18 stationary phase [3].

Method Parameters
  • Column: C18 (e.g., Phenomenex Gemini or Waters XBridge), 5 µm particle size.

  • Mobile Phase A: Water + 0.1% Formic Acid (Maintains acidic state, prevents tailing).

  • Mobile Phase B: Methanol or Acetonitrile + 0.1% Formic Acid.

  • Gradient: 50% B to 95% B over 20 minutes.

    • Note: Start with a high % of organic solvent (50%+) because the dibromo/chloro/fluoro core is very hydrophobic.

  • Detection: UV at 254 nm (aromatic ring) or 220 nm (carbonyl).

Visual Troubleshooting Guide

The following decision tree helps you navigate common purification failures for halogenated benzoic acids.

PurificationLogic Start Crude 3,5-Dibromo-2-chloro-6-fluorobenzoic acid AcidBase Perform Acid-Base Extraction (Target: pH < 1) Start->AcidBase CheckPurity Check Purity (HPLC/NMR) AcidBase->CheckPurity IsPure Purity Acceptable? CheckPurity->IsPure Success Dry & Package IsPure->Success Yes (>98%) Recryst Recrystallization (DCM/Hexane) IsPure->Recryst No (<98%) OilOut Problem: Product Oils Out? Recryst->OilOut FixOil 1. Re-heat 2. Add more DCM 3. Seed Crystal OilOut->FixOil Yes IsomerIssue Problem: Isomer Impurities Persist? OilOut->IsomerIssue No (Crystals formed) FixOil->Recryst IsomerIssue->Success No (Pure) PrepHPLC Preparative HPLC (C18 / MeOH / Formic Acid) IsomerIssue->PrepHPLC Yes PrepHPLC->Success

Figure 1: Decision matrix for purification workflows. Prioritize Acid-Base extraction for bulk cleanup, followed by Recrystallization. Use HPLC only if isomer separation is required.

Frequently Asked Questions (FAQs)

Q: My product is pink/reddish after acidification. What happened? A: Poly-halogenated aromatics are susceptible to oxidation, often forming trace quinone-like impurities that are highly colored.

  • Fix: During the recrystallization step (Tier 2), add Activated Carbon (Charcoal) to the hot solution. Stir for 5 minutes and filter while hot (using a pre-warmed funnel) before cooling. This usually adsorbs the colored impurities effectively [4].

Q: Why is my yield so low after Acid-Base extraction? A: Two likely culprits:

  • Insufficient Acidification: As noted in Protocol 1, the pKa is very low. If you stopped at pH 3 or 4, a significant portion of your product is still ionized and dissolved in the water. Go to pH 1.

  • Emulsion: The heavy halogens can cause emulsions in the extraction step. Use brine (saturated NaCl) to break the emulsion or filter the biphasic mixture through Celite.

Q: Can I use Methanol for recrystallization? A: Methanol is risky if your acid is catalyzed. In the presence of trace mineral acid (HCl) and heat, you risk forming the methyl ester of your product, which is a common "ghost" impurity. If using alcohols, ensure no strong mineral acids are present, or stick to the DCM/Hexane system.

References
  • Chemical Properties of 2-Chloro-6-fluorobenzoic acid. Cheméo. (Provides physical property data confirming the need for low pH handling due to acidity). [Link]

  • Synthesis of 3-Bromo-2-chloro-4,5-difluorobenzoic acid. PrepChem. (Source for the Dichloromethane-n-hexane recrystallization protocol for highly halogenated benzoic acids). [Link]

  • Separation of Bromobenzoic Acid Isomers. Chromatography Today / Waters. (Establishes C18/Formic Acid gradients for separating positional isomers of brominated benzoic acids). [Link]

  • Recrystallization of Benzoic Acid. University of Pittsburgh, Dept of Chemistry. (Standard protocol for activated charcoal usage in benzoic acid purification). [Link]

Sources

Optimization

Technical Support Center: Recrystallization of 3,5-Dibromo-2-chloro-6-fluorobenzoic Acid

Welcome to the Technical Support Center for the purification of 3,5-Dibromo-2-chloro-6-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth techni...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of 3,5-Dibromo-2-chloro-6-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the recrystallization of this highly substituted benzoic acid derivative. My aim is to equip you with the foundational knowledge and practical steps to achieve high purity of your target compound.

Introduction to the Challenge: Purifying a Polyhalogenated Aromatic Acid

3,5-Dibromo-2-chloro-6-fluorobenzoic acid is a structurally complex molecule with multiple halogen substituents. This unique arrangement of electron-withdrawing groups significantly influences its crystalline lattice energy and solubility profile, presenting specific challenges for purification by recrystallization. The key to a successful recrystallization lies in the rational selection of a solvent or solvent system that exhibits a significant solubility differential at high and low temperatures.

This guide provides a systematic approach to solvent selection, a detailed experimental protocol, and a comprehensive troubleshooting section to address common issues encountered during the purification of this and similar polyhalogenated aromatic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary considerations when selecting a recrystallization solvent for 3,5-Dibromo-2-chloro-6-fluorobenzoic acid?

A1: The ideal solvent should exhibit the following characteristics:

  • High solubility at elevated temperatures: The compound should be readily soluble in the boiling solvent.

  • Low solubility at low temperatures: The compound should be poorly soluble or insoluble in the cold solvent to ensure maximum recovery.

  • Favorable boiling point: The solvent's boiling point should be high enough to provide a good solubility gradient, but not so high that it exceeds the melting point of the compound, which could lead to "oiling out."

  • Inertness: The solvent must not react with the benzoic acid derivative.

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals.

  • "Like dissolves like": Given the polar carboxylic acid group and the nonpolar halogenated aromatic ring, a solvent of intermediate polarity or a mixed solvent system is often a good starting point.

Q2: Which solvents are generally recommended for substituted benzoic acids?

A2: For substituted benzoic acids, common and effective solvents include alcohols (such as ethanol and methanol), water, and acetic acid.[1] Mixtures of alcohol and water are particularly useful as they allow for fine-tuning of the solvent polarity. For some halogenated aromatic acids, non-polar solvents like toluene have also been shown to be effective, particularly when the polarity of the molecule is reduced by intramolecular interactions.[2]

Q3: My compound "oils out" instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. To remedy this, you can:

  • Add more of the "good" solvent: This keeps the compound in solution at a slightly lower temperature.

  • Heat the solution and add a solvent in which the oil is miscible: This can sometimes encourage crystallization upon cooling.

  • Allow for slower cooling: Rapid cooling can favor oil formation. Let the solution cool to room temperature slowly before placing it in an ice bath.

Solvent Selection and Experimental Protocol

Due to the lack of specific solubility data for 3,5-Dibromo-2-chloro-6-fluorobenzoic acid, a systematic experimental approach to solvent selection is crucial.

Recommended Solvents for Initial Screening

Based on the structure of the target molecule, the following solvents and solvent systems are recommended for initial screening:

Solvent/SystemRationale
Ethanol A versatile solvent of intermediate polarity that often works well for aromatic acids.
Methanol Similar to ethanol but with a lower boiling point.
Isopropanol A slightly less polar alcohol that can be effective.
Ethanol/Water A mixed solvent system that allows for precise polarity adjustments. The compound is typically dissolved in hot ethanol, and water is added dropwise as the anti-solvent until turbidity is observed.[3]
Acetone A polar aprotic solvent that can be effective for dissolving many organic compounds.
Ethyl Acetate A solvent of intermediate polarity.
Toluene A non-polar aromatic solvent. While seemingly counterintuitive for a carboxylic acid, it can be effective for certain halogenated benzoic acids due to molecular packing considerations.[2]
Heptane or Hexane A non-polar solvent, likely to be a poor solvent. It may be useful as an anti-solvent in a mixed-solvent system with a more polar solvent in which the compound is soluble.
Experimental Workflow for Solvent Screening

This protocol outlines a small-scale procedure to efficiently determine a suitable recrystallization solvent.

G cluster_0 Solvent Screening Protocol A 1. Prepare Samples: Place ~20-30 mg of crude 3,5-Dibromo-2-chloro-6-fluorobenzoic acid into several small test tubes. B 2. Room Temperature Solubility Test: Add 0.5 mL of a candidate solvent to each tube. Observe solubility at room temperature. A->B C 3. Hot Solubility Test: If insoluble at room temp, gently heat the test tube in a water bath to the solvent's boiling point. Observe solubility. B->C D 4. Cooling and Crystal Formation: If soluble when hot, allow the tube to cool slowly to room temperature, then in an ice bath. Observe for crystal formation. C->D E 5. Evaluate and Select: Choose the solvent that provides poor solubility at room temperature but good solubility when hot, and yields a good crop of crystals upon cooling. D->E

Caption: Systematic workflow for selecting an appropriate recrystallization solvent.

Detailed Recrystallization Protocol (Single Solvent)

Once a suitable solvent has been identified, proceed with the bulk recrystallization.

  • Dissolution: Place the crude 3,5-Dibromo-2-chloro-6-fluorobenzoic acid in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture on a hot plate. Continue adding the minimum amount of boiling solvent until the solid is completely dissolved.[4]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[4] Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal yield.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[4]

  • Drying: Dry the crystals thoroughly to remove any residual solvent. This can be done by leaving them in the Büchner funnel with the vacuum on for a period, followed by air-drying or using a vacuum oven at a temperature well below the compound's melting point.

Troubleshooting Guide

Even with a carefully selected solvent, issues can arise during recrystallization. This section addresses common problems and provides actionable solutions.

G cluster_1 Recrystallization Troubleshooting Start Problem Encountered NoCrystals No Crystals Form Start->NoCrystals OilingOut Compound 'Oils Out' Start->OilingOut LowYield Low Crystal Yield Start->LowYield ColoredCrystals Colored Crystals Start->ColoredCrystals Sol1 Too much solvent used. - Boil off some solvent and re-cool. NoCrystals->Sol1 Is the solution clear after cooling? Sol2 Supersaturated solution. - Scratch the inner wall of the flask. - Add a seed crystal. NoCrystals->Sol2 Is the solution clear after cooling? Sol3 Solution cooled too rapidly. - Reheat to dissolve, add a small amount of extra solvent, and cool slowly. OilingOut->Sol3 Does an oily layer form? Sol4 Melting point of compound is below the solvent's boiling point. - Choose a lower-boiling solvent. OilingOut->Sol4 Does an oily layer form? Sol5 Too much solvent used. - Concentrate the mother liquor and cool to obtain a second crop. LowYield->Sol5 Are the recovered crystals pure but sparse? Sol6 Crystals washed with solvent that was not ice-cold. - Ensure washing solvent is thoroughly chilled. LowYield->Sol6 Are the recovered crystals pure but sparse? Sol7 Colored impurities present. - Add a small amount of activated charcoal to the hot solution before filtration. ColoredCrystals->Sol7 Are the crystals discolored?

Caption: A decision-making guide for troubleshooting common recrystallization issues.

References

  • University of Massachusetts Boston. (n.d.). Recrystallization 2. Retrieved from [Link]

  • University of York, Department of Chemistry. (n.d.). Mixed-solvent recrystallisation. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Reddit. (2023-02-19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

  • Vibzz Lab. (2022-08-15). o- chlorobenzoic acid (2 - chlorobenzoic acid) synthesis from anthranilic acid by sandmeyer reaction [Video]. YouTube. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). recrystallization-2.doc.pdf. Retrieved from [Link]

  • Unknown. (n.d.). Recrystallization of Benzoic Acid.
  • Nugent, B. (2021-11-01). Will toluene be able to dissolve fluorene, 2-chlorobenzoic acid, and 1,4-dibromobenzene?. Quora. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Steric Hindrance in 2,6-Disubstituted Benzoic Acids

Status: Operational Topic: Overcoming the "Ortho Effect" in Nucleophilic Acyl Substitution Audience: Synthetic Chemists, Process Development Scientists System Diagnostics: Understanding the Blockage Welcome to the techni...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Overcoming the "Ortho Effect" in Nucleophilic Acyl Substitution Audience: Synthetic Chemists, Process Development Scientists

System Diagnostics: Understanding the Blockage

Welcome to the technical support hub for hindered benzoic acids. If you are working with substrates like 2,6-dimethylbenzoic acid , 2,6-dichlorobenzoic acid , or mesitoic acid , standard protocols will fail.

The Root Cause: The "Ortho Effect"

In a standard Fischer esterification (AAC2 mechanism), the nucleophile (alcohol) attacks the carbonyl carbon to form a tetrahedral intermediate . In 2,6-disubstituted systems, the ortho groups occupy the space required for this intermediate to form. The transition state energy is prohibitively high due to steric crowding.

The Fix: You must bypass the tetrahedral intermediate (AAC2) or avoid attacking the carbonyl carbon entirely.

Troubleshooting Guide & FAQs

Module A: Esterification Failures

Q: I refluxed my 2,6-dimethylbenzoic acid in Methanol with catalytic H₂SO₄ for 48 hours, but starting material recovery is nearly 100%. Why?

A: The AAC2 mechanism is geometrically impossible here. The carbonyl carbon is shielded. Solution: Switch to Newman’s Method (AAC1 mechanism). By dissolving the acid in 100% sulfuric acid, you generate a linear acylium ion (Ar-C≡O⁺). This species is less sterically demanding and extremely electrophilic.

Q: I cannot use strong acid because my substrate has acid-sensitive groups (e.g., acetals, Boc). What now?

A: Do not attack the carbonyl. Attack the alkyl group. Solution: Carboxylate Alkylation (SN2). Deprotonate the carboxylic acid to form the carboxylate anion, which acts as a nucleophile attacking an alkyl halide. This moves the reaction center to the unhindered oxygen atom.

Module B: Amide Coupling & Activation

Q: I tried coupling 2,6-dichlorobenzoic acid with an amine using EDC/HOBt and HATU, but yields are trace. Is the coupling agent bad?

A: The coupling agent is likely fine, but the bulky acid cannot form the active ester required for amine attack. Solution: Convert to the Acid Chloride first. Standard Thionyl Chloride (SOCl₂) reflux is often insufficient. You must use the Vilsmeier-Haack activation (SOCl₂ or Oxalyl Chloride with catalytic DMF). The reactive intermediate (chloroiminium ion) is potent enough to overcome the initial steric barrier to form the acid chloride.

Experimental Protocols

Protocol 1: Newman’s Method (Acylium Ion Esterification)

Best for: Stable substrates requiring methyl/ethyl esters.

  • Dissolution: Dissolve 1.0 eq of 2,6-disubstituted benzoic acid in 100% Sulfuric Acid (approx. 2-3 mL per gram of substrate).

    • Note: Using 95-98% H₂SO₄ often fails; the water inhibits acylium formation. If 100% is unavailable, add fuming H₂SO₄ (oleum) to standard conc. acid.

  • Acylium Generation: Stir at 0°C to RT for 15–30 minutes. The solution often turns yellow/orange, indicating acylium ion formation.

  • Quench/Reaction: Pour the sulfuric acid solution slowly into an excess of cold, anhydrous alcohol (Methanol or Ethanol).

    • Caution: Highly exothermic.

  • Workup: Dilute with water and extract with Dichloromethane (DCM) or Ethyl Acetate. Wash with NaHCO₃ to remove unreacted acid.

Protocol 2: Carboxylate Alkylation (SN2 Route)

Best for: Acid-sensitive substrates or complex alcohols.

  • Solvent System: Dissolve 1.0 eq of hindered acid in DMF (N,N-Dimethylformamide).

  • Base: Add 1.5–2.0 eq of Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃).

    • Why: Cs⁺ provides the "cesium effect," improving solubility and nucleophilicity of the carboxylate.

  • Electrophile: Add 1.2 eq of Alkyl Iodide (e.g., Methyl Iodide) or Alkyl Bromide.

  • Conditions: Stir at RT. If sluggish, heat to 60°C.

  • Validation: Monitor by TLC. The disappearance of the acid spot is usually rapid (1–4 hours).

Protocol 3: Acid Chloride Synthesis (Catalytic DMF)

Best for: Amide coupling precursors.

  • Setup: Suspend acid in dry DCM (or use neat SOCl₂ for very resistant cases).

  • Catalyst: Add 2–3 drops of DMF (Dimethylformamide) .

    • Mechanism: DMF reacts with the chlorinating agent to form the Vilsmeier reagent, which attacks the acid.

  • Reagent: Add 1.5 eq Oxalyl Chloride dropwise (or excess Thionyl Chloride).

  • Reaction: Stir at RT for 1 hour. If using SOCl₂, reflux may be required.

  • Evaporation: Remove solvent/excess reagent completely under high vacuum to yield the crude acid chloride.

Decision Logic & Visualization

Workflow: Selecting the Correct Method

HinderedAcidWorkflow Start Start: 2,6-Disubstituted Benzoic Acid Target What is the Target? Start->Target Ester Ester Target->Ester Amide Amide Target->Amide AcidSensitive Acid Sensitive Groups? Ester->AcidSensitive AcidChloride Protocol: Acid Chloride (Oxalyl Chloride + cat. DMF) Amide->AcidChloride Newman Protocol: Newman's Method (100% H2SO4 + Alcohol) AcidSensitive->Newman No (Stable) Alkylation Protocol: Carboxylate Alkylation (Cs2CO3 + R-X) AcidSensitive->Alkylation Yes (Sensitive) Coupling Add Amine + Base AcidChloride->Coupling

Caption: Decision tree for selecting the optimal synthetic pathway based on target functional group and substrate stability.

Mechanism: The Acylium Ion Advantage

AcyliumMechanism Acid Hindered Acid (Tetrahedral Blocked) H2SO4 100% H2SO4 (Protonation - H2O) Acid->H2SO4 Dehydration Acylium Acylium Ion (Ar-C≡O+) (Linear Geometry) H2SO4->Acylium Formation Alcohol Alcohol Attack Acylium->Alcohol Rapid Attack Ester Steric Ester Alcohol->Ester

Caption: Visualizing the geometry shift from blocked tetrahedral intermediates to the accessible linear acylium ion.

Data Summary: Method Comparison

MethodMechanismPrimary ReagentSteric ToleranceAcid SensitivityTypical Yield
Fischer (Standard) AAC2H₂SO₄ / MeOHLow (Fails)Moderate< 5%
Newman's Method AAC1100% H₂SO₄High Low (Harsh)85-95%
Alkylation SN2Cs₂CO₃ / MeIHigh High (Gentle)90-98%
Acid Chloride Activation(COCl)₂ / DMFHigh Moderate80-90%

References

  • Newman, M. S. (1941). Esterification of Sterically Hindered Acids. Journal of the American Chemical Society, 63(9), 2431–2435. [Link]

  • Goossen, L. J., & Döhring, A. (2003). Lewis Acid Catalyzed Synthesis of Aryl Carboxylates from Carboxylic Acids and Alkyl Chloroformates. Advanced Synthesis & Catalysis. (Demonstrates alternative activation strategies). [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed., Chapter 10: Nucleophilic Substitution at the Carbonyl Group). Oxford University Press. (Authoritative textbook source for AAC1 vs AAC2 mechanisms). [Link]

  • Pfeffer, P. E., & Silbert, L. S. (1976). Esterification of sterically hindered carboxylic acids using alkyl halides. The Journal of Organic Chemistry. [Link]

Reference Data & Comparative Studies

Validation

Comparing reactivity of 3,5-dibromo vs 3,5-dichloro benzoic acids

As a Senior Application Scientist, this guide provides an in-depth comparison of the reactivity of 3,5-dibromobenzoic acid and 3,5-dichlorobenzoic acid. This document is intended for researchers, scientists, and drug dev...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides an in-depth comparison of the reactivity of 3,5-dibromobenzoic acid and 3,5-dichlorobenzoic acid. This document is intended for researchers, scientists, and drug development professionals who utilize these reagents as intermediates and require a nuanced understanding of their chemical behavior. We will move beyond simple analogy and dissect the subtle yet critical differences imparted by bromine versus chlorine substituents, supported by experimental data and detailed protocols.

Introduction: Beyond the Halogen Analogy

3,5-Dichlorobenzoic acid and 3,5-dibromobenzoic acid are common building blocks in the synthesis of pharmaceuticals and agrochemicals.[1][2] Their utility stems from the predictable influence of the electron-withdrawing halogen and carboxylic acid groups on the molecule's reactivity. While often treated as functionally similar, the choice between a chloro- or bromo-substituted intermediate can have significant implications for reaction efficiency, yield, and even the feasibility of subsequent synthetic steps.

This guide will compare these two compounds on two primary fronts:

  • Reactivity of the Carboxylic Acid Group: Primarily focusing on acidity (pKa) and its implications for reactions like esterification.

  • Reactivity of the Aromatic Ring: Evaluating the susceptibility of the benzene ring to electrophilic aromatic substitution (EAS).

Our analysis will be grounded in the fundamental electronic and steric properties of chlorine and bromine.

The Dueling Influences: Inductive vs. Resonance Effects

The reactivity of both molecules is dictated by the interplay of two opposing electronic effects from the halogen substituents: the inductive effect and the resonance effect.[3]

  • Inductive Effect (-I): Halogens are more electronegative than carbon, pulling electron density away from the aromatic ring through the sigma (σ) bond. This is an electron-withdrawing effect. Since chlorine is more electronegative than bromine, it exerts a stronger inductive pull.[4]

  • Resonance Effect (+M): The lone pairs of electrons on the halogens can be delocalized into the aromatic π-system.[5] This is an electron-donating effect. This effect is dependent on the efficiency of orbital overlap between the halogen's valence p-orbital and the carbon's 2p-orbital. The smaller 3p orbital of chlorine overlaps more effectively with carbon's 2p orbital than the larger 4p orbital of bromine does.[6]

For halogens, the electron-withdrawing inductive effect is dominant over the weaker electron-donating resonance effect.[3] This makes them deactivating groups for electrophilic aromatic substitution, yet this balance is crucial for understanding the subtle differences between them.

cluster_Cl 3,5-Dichlorobenzoic Acid cluster_Br 3,5-Dibromobenzoic Acid Cl_Acid C₇H₄Cl₂O₂ Cl_Inductive Stronger Inductive Effect (-I) Cl_Acid->Cl_Inductive due to Electronegativity Cl_Resonance More Effective Resonance (+M) Cl_Acid->Cl_Resonance due to 3p-2p Overlap Br_Acid C₇H₄Br₂O₂ Br_Inductive Weaker Inductive Effect (-I) Br_Acid->Br_Inductive Br_Resonance Less Effective Resonance (+M) Br_Acid->Br_Resonance due to 4p-2p Overlap

Caption: Competing electronic effects in dihalobenzoic acids.

Reactivity at the Carboxyl Group: A Question of Acidity

The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion. Electron-withdrawing groups on the aromatic ring delocalize and stabilize the negative charge of the anion, resulting in a stronger acid (i.e., a lower pKa value).

To quantify the net electron-withdrawing strength of substituents, we can use Hammett substituent constants (σ). These constants are derived from the ionization of substituted benzoic acids, providing an empirical measure of the electronic influence of a substituent.[7][8] A more positive σ value indicates a stronger electron-withdrawing effect. For substituents at the meta position, only the inductive effect is significantly at play.

CompoundSubstituentHammett Constant (σ_meta)Predicted pKaAcidity
3,5-Dichlorobenzoic Acid -Cl+0.37[9][10]3.46 ± 0.10[1][11]Less Acidic
3,5-Dibromobenzoic Acid -Br+0.39[9]~3.42 (estimated)More Acidic
Benzoic Acid (Reference)-H0.00[10]4.20-

Analysis of Data:

The Hammett constants show that at the meta position, bromine (σ_meta = +0.39) is slightly more electron-withdrawing than chlorine (σ_meta = +0.37).[9] This is contrary to what might be expected from electronegativity alone but reflects the complex interplay of electronic factors. Consequently, the two bromo groups stabilize the carboxylate anion more effectively than the two chloro groups.

Reactivity of the Aromatic Ring: Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution (EAS), the aromatic ring acts as a nucleophile, attacking an electrophile.[12] The reaction rate is highly sensitive to the electron density of the ring. Both the halogens and the carboxylic acid group are electron-withdrawing and thus "deactivate" the ring towards EAS, making these substrates significantly less reactive than benzene.[13]

The key to comparing their reactivity lies in determining which compound is more deactivated. Since the Hammett constants indicate that the dibromo-substituents have a slightly stronger net electron-withdrawing effect, the aromatic ring of 3,5-dibromobenzoic acid is more electron-deficient and therefore less reactive towards electrophiles than 3,5-dichlorobenzoic acid.

Furthermore, steric hindrance plays a significant role. Bromine has a larger van der Waals radius than chlorine. An incoming electrophile attempting to attack the available positions on the ring (C2, C4, or C6) will experience greater steric repulsion from the larger bromine atoms.

Experimental Protocols & Field Insights

To translate this theoretical understanding into practice, we provide validated protocols for key transformations.

Protocol 1: Fischer Esterification of 3,5-Dichlorobenzoic Acid

This protocol details the synthesis of methyl 3,5-dichlorobenzoate. The same conditions are applicable to the dibromo analog, though reaction times may need slight optimization.

Rationale: Fischer esterification is an acid-catalyzed equilibrium reaction.[14] We use a large excess of the alcohol (methanol) to serve as both reagent and solvent, driving the equilibrium towards the product side. Concentrated sulfuric acid acts as the catalyst, protonating the carbonyl oxygen to increase its electrophilicity.[15]

Step-by-Step Methodology:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-dichlorobenzoic acid (5.0 g, 26.2 mmol).

  • Reagent Addition: Add anhydrous methanol (40 mL) to the flask, followed by the slow, careful addition of concentrated sulfuric acid (1.5 mL).

  • Reaction: Heat the mixture to a gentle reflux using a heating mantle. Allow the reaction to proceed for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing crushed ice (approx. 200 g) while stirring. The ester product will precipitate as a white solid.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water (3 x 30 mL) to remove any residual acid.

  • Purification: The crude product can be recrystallized from a minimal amount of hot methanol or ethanol to yield pure methyl 3,5-dichlorobenzoate. Dry the purified crystals in a vacuum oven.

cluster_workflow Fischer Esterification Workflow A Setup Add 3,5-dihalobenzoic acid to RBF B Reagent Addition Add excess Methanol + conc. H₂SO₄ A->B C Reaction Heat to Reflux for 4-6 hours B->C D Work-up Cool and pour into ice water C->D E Isolation Vacuum filter solid product D->E F Purification Recrystallize from hot alcohol E->F

Caption: A typical workflow for Fischer esterification.

Protocol 2: Nitration of 3,5-Dichlorobenzoic Acid

Rationale: Due to the highly deactivated nature of the ring, forcing conditions are required for electrophilic aromatic substitution. A mixture of fuming nitric acid and concentrated sulfuric acid is used to generate the potent nitronium ion (NO₂⁺) electrophile.[16]

Step-by-Step Methodology:

  • Setup: In a 100 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, cool concentrated sulfuric acid (25 mL) to 0 °C in an ice-salt bath.

  • Substrate Addition: Slowly add 3,5-dichlorobenzoic acid (4.0 g, 20.9 mmol) in small portions, ensuring the temperature does not exceed 10 °C.

  • Nitrating Mixture: Prepare the nitrating mixture by carefully adding fuming nitric acid (5 mL) to concentrated sulfuric acid (5 mL) in a separate flask, pre-cooled to 0 °C.

  • Reaction: Add the nitrating mixture dropwise to the reaction flask via the dropping funnel over 30 minutes, maintaining the internal temperature between 0 and 5 °C. After the addition is complete, allow the mixture to stir at this temperature for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice (approx. 250 g).

  • Isolation: The solid nitro-product is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral, and then dried.

Note for 3,5-Dibromobenzoic Acid: Given its lower reactivity, the reaction may require a longer reaction time or gentle heating (e.g., 40-50 °C) to achieve a comparable conversion rate. Careful monitoring is essential to prevent side reactions.

Summary and Recommendations

While 3,5-dibromobenzoic acid and 3,5-dichlorobenzoic acid are structurally similar, their reactivity profiles exhibit important distinctions:

  • Acidity: 3,5-Dibromobenzoic acid is the stronger acid due to the greater net electron-withdrawing capacity of two meta-bromo substituents.

  • Electrophilic Aromatic Substitution: 3,5-Dichlorobenzoic acid is more susceptible to EAS, reacting faster and under milder conditions due to lesser ring deactivation and reduced steric hindrance.

Practical Recommendations:

  • For base-mediated reactions where carboxylate formation is crucial, 3,5-dibromobenzoic acid may offer a slight kinetic advantage.

  • For electrophilic aromatic substitution reactions, 3,5-dichlorobenzoic acid is the preferred substrate for achieving higher yields and faster reaction rates.

  • When considering cost and molecular weight , 3,5-dichlorobenzoic acid is often the more economical choice for adding bulk to a molecule without significantly altering electronic properties relative to its bromo- counterpart.

Understanding these nuanced differences allows for more informed substrate selection and protocol design, ultimately leading to more efficient and successful synthetic outcomes.

References

  • An Explanation of Substituent Effects. (2022). Chemistry LibreTexts. [Link]

  • Substituent Effects. University of Calgary. [Link]

  • Substituent Effects in the Reactivity of Aromatic Rings. (2025). Chemistry LibreTexts. [Link]

  • Inductive and Resonance (Mesomeric) Effects. Chemistry Steps. [Link]

  • Table 1: Hammett constants for some common substituents. Source not publicly available.
  • The role of halogens in electrophilic aromatic substitution. Chemistry Stack Exchange. [Link]

  • Table 13.1 Selected Hammett substituent constants and susceptibility factors. Source not publicly available.
  • Hammett Substituent Constants. ResearchGate. [Link]

  • Hammett equation. Wikipedia. [Link]

  • Acid to Ester - Common Conditions. The Organic Chemistry Portal. [Link]

  • The Hammett Equ
  • United States Patent Office.
  • Novel preparation method of 3,5-dichlorobenzoyl chloride.
  • Electrophilic aromatic substitution. Wikipedia. [Link]

  • Benzoic acid, 3,5-dibromo-4-hydroxy-, ethyl ester. PubChem. [Link]

  • 5 Major Electrophilic Aromatic Substitution Reactions. Source not publicly available.
  • 3,5-Dichlorobenzoic acid. NIST WebBook. [Link]

  • 3,5-Dibromobenzoic acid. NIST WebBook. [Link]

  • Method for synthesizing 3,5-dichlorobenzoic acid.
  • Chemical Properties of 3,5-Dibromobenzoic acid (CAS 618-58-6). Cheméo. [Link]

  • 3,5-Dichlorobenzoic acid. PubChem. [Link]

  • Electrophilic Aromatic Substitution: The Six Key Reactions. (2025). Master Organic Chemistry. [Link]

  • 3,5-Dibromosalicylic acid. PubChem. [Link]

  • Electrophilic Aromatic Substitution Mechanism. (2017). Master Organic Chemistry. [Link]

  • Fischer Esterification of 3-nitrobenzoic acid. Truman ChemLab. [Link]

  • Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity. (2021). PNAS. [Link]

  • 3,5-Dibromobenzoic acid. NIST WebBook. [Link]

  • Benzoic acid, 3,5-dibromo-. PubChem. [Link]

  • Understanding the Chemical Profile of 3,5-Dichlorobenzoic Acid (CAS 51-36-5). Source not publicly available.

Sources

Safety & Regulatory Compliance

Safety

3,5-Dibromo-2-chloro-6-fluorobenzoic Acid: Proper Disposal Procedures

Executive Safety Summary 3,5-Dibromo-2-chloro-6-fluorobenzoic acid (CAS: 1160573-47-6) represents a distinct class of polyhalogenated organic acids. Unlike simple benzoic acid, the presence of three distinct halogens (Br...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

3,5-Dibromo-2-chloro-6-fluorobenzoic acid (CAS: 1160573-47-6) represents a distinct class of polyhalogenated organic acids. Unlike simple benzoic acid, the presence of three distinct halogens (Bromine, Chlorine, Fluorine) fundamentally alters its thermal decomposition profile and waste stream classification.[1]

Critical Hazard: Upon thermal decomposition or incineration without proper scrubbing, this compound releases Hydrogen Fluoride (HF) , Hydrogen Bromide (HBr), and Hydrogen Chloride (HCl).[1] Standard organic waste streams often lack the scrubbing capacity for fluorinated byproducts. Strict segregation into Halogenated Waste streams is mandatory.

Immediate Safety Profile (GHS)
Hazard ClassCategoryHazard Statement
Skin Irritation Cat 2H315: Causes skin irritation.
Eye Irritation Cat 2AH319: Causes serious eye irritation.[2][3][4][5]
STOT-SE Cat 3H335: May cause respiratory irritation.[2][5]
Thermal Hazard N/AReleases HF/HBr/HCl gases in fire.

Waste Characterization & Segregation

Before disposal, the material must be characterized to ensure it enters the correct destruction pathway.[1]

Chemical Structure Implications
  • Acidic Functionality: Reacts with bases and oxidizing agents.

  • Polyhalogenation: High halogen content (>50% by mass) requires high-temperature incineration (>1100°C) with specific flue gas cleaning (scrubbers) to neutralize acid gases.

Segregation Protocol (The "Golden Rule")

NEVER mix this compound with:

  • Non-Halogenated Solvents: (e.g., Acetone, Ethanol) – Contaminates the fuel-blending stream.[1]

  • Strong Oxidizers: (e.g., Nitric Acid, Peroxides) – Risk of exothermic reaction and toxic gas evolution.[1]

  • Alkali Metals: (e.g., Sodium, Potassium) – Risk of violent reaction.[1]

Disposal Workflow: Cradle-to-Grave

This workflow ensures compliance with EPA standards for Halogenated Organic Compounds (HOCs) .

Scenario A: Pure Solid Substance (Expired/Surplus)
  • Container Selection: Use a high-density polyethylene (HDPE) or glass jar with a chemically resistant screw cap (Teflon/PTFE lined). Do not use metal containers due to potential acid corrosion.

  • Labeling: Apply a hazardous waste label.

    • Primary Constituent:[5] 3,5-Dibromo-2-chloro-6-fluorobenzoic acid.[6]

    • Hazard Checkbox: Toxic, Irritant.[1][2][5]

    • Critical Note: Write "HALOGENATED ORGANIC SOLID" clearly on the tag.[1]

  • Storage: Store in the "Solid Hazardous Waste" satellite accumulation area, segregated from oxidizers.

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)
  • Stream Selection: Pour into the Halogenated Solvent Waste carboy.

    • Acceptable Co-solvents: Dichloromethane, Chloroform.[1]

    • Prohibited: Drain disposal is strictly illegal under RCRA regulations due to halogen content.

  • pH Adjustment (Optional but Recommended): If the solution is highly acidic (pH < 2), neutralize to pH 5–9 using Sodium Bicarbonate before adding to the waste carboy to prevent container degradation, unless facility rules prohibit elementary neutralization.

Scenario C: Contaminated Debris (Gloves, Weigh Boats)[1]
  • Bagging: Place solid debris in a clear, 6-mil polyethylene hazardous waste bag.

  • Tagging: Label as "Debris contaminated with Halogenated Organics."

Operational Decision Matrix (Visualized)

The following diagram outlines the logical flow for determining the correct disposal path based on the physical state of the waste.

DisposalWorkflow Start Waste Generation: 3,5-Dibromo-2-chloro-6-fluorobenzoic acid StateCheck Determine Physical State Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Liquid Liquid Solution StateCheck->Liquid Debris Contaminated Debris (Gloves, Paper) StateCheck->Debris PackSolid Package in HDPE/Glass Jar (No Metal) Solid->PackSolid CheckSolvent Is solvent Halogenated? Liquid->CheckSolvent BagDebris Double Bag (6-mil Poly) Label: 'Contaminated Debris' Debris->BagDebris LabelSolid Label: 'Hazardous Waste' Tag: 'Halogenated Organic Solid' PackSolid->LabelSolid Disposal Ship for High-Temp Incineration (with Acid Scrubbing) LabelSolid->Disposal HaloStream Combine with Halogenated Solvents (DCM, Chloroform) CheckSolvent->HaloStream Yes NonHaloStream Segregate as 'Non-Halogenated' (Only if <10% Halogen content) CheckSolvent->NonHaloStream No HaloStream->Disposal Warning STOP: High Halogen Content Must go to Halo Stream NonHaloStream->Warning Contaminant Check Warning->HaloStream BagDebris->Disposal

Figure 1: Decision tree for segregating 3,5-Dibromo-2-chloro-6-fluorobenzoic acid waste streams.

Spill Response Protocol

Objective: Containment and neutralization without generating toxic aerosols.

  • Evacuate & PPE: Clear the immediate area. Don nitrile gloves (double gloved recommended), lab coat, and safety goggles.[1] If powder is airborne, use an N95 or P100 respirator.[1]

  • Containment: Cover the spill with a spill pillow or surround it with an absorbent dike (vermiculite).

  • Neutralization (Wet Method):

    • Do not dry sweep (generates dust).[1]

    • Cover the powder with Sodium Carbonate (Soda Ash) or Sodium Bicarbonate .

    • Gently mist with water to initiate neutralization.[1] Wait for bubbling (CO2 release) to cease.[1]

  • Cleanup: Scoop the resulting sludge into a hazardous waste container. Label as "Spill Debris: Halogenated Acid."

  • Decontamination: Wipe the surface with a soap/water solution.

Regulatory & Compliance Context (US EPA)

While this specific CAS is not a "Listed Waste" (F, K, P, or U lists) under RCRA, it is regulated by characteristic and composition.[1]

  • Waste Code Determination:

    • If the waste is ignitable (flash point <60°C): D001 .

    • If mixed with spent halogenated solvents (e.g., Methylene Chloride): F002 .[1][7]

    • Default Classification: If pure, it is typically managed as Non-RCRA Regulated Hazardous Waste (unless toxic characteristic TCLP applies), but Best Management Practice (BMP) dictates treating it as a Halogenated Organic Compound (HOC) subject to Land Disposal Restrictions (LDR) under 40 CFR 268.[1]

Why Incineration? The presence of the Fluorine atom specifically requires destruction in a facility capable of capturing HF gas. Standard fuel blending (cement kilns) may reject high-halogen loads due to corrosion risks.

References

  • Fisher Scientific. (2025).[4] Safety Data Sheet: 2-Bromo-5-fluorobenzoic acid (Analogous Compound). Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Waste Code D001: Ignitability. RCRA Online. Retrieved from

  • Electronic Code of Federal Regulations (eCFR). (2024). 40 CFR Part 268 Appendix III - List of Halogenated Organic Compounds. Retrieved from [8]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. (General guidance on organic acid disposal).

Sources

Handling

Personal protective equipment for handling 3,5-Dibromo-2-chloro-6-fluorobenzoic acid

Executive Summary: The "Need-to-Know" Compound: 3,5-Dibromo-2-chloro-6-fluorobenzoic acid Physical State: Solid (Crystalline Powder) Primary Hazard Class: Irritant (Skin/Eye/Respiratory).[1] Critical Warning: This compou...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Need-to-Know"

Compound: 3,5-Dibromo-2-chloro-6-fluorobenzoic acid Physical State: Solid (Crystalline Powder) Primary Hazard Class: Irritant (Skin/Eye/Respiratory).[1] Critical Warning: This compound contains three distinct halogens (Br, Cl, F).[2] While chemically stable, the high degree of halogenation increases lipophilicity, potentially enhancing skin absorption compared to non-halogenated benzoic acid. Immediate Action: All handling must occur inside a certified chemical fume hood. Do not handle on an open bench.

Hazard Analysis & Mechanistic Insight

As researchers, we must look beyond the generic "Irritant" label. The specific structure of 3,5-Dibromo-2-chloro-6-fluorobenzoic acid dictates our safety approach:

  • Acidity & Corrosivity: The electron-withdrawing nature of the halogens (Inductive effect: -I) significantly increases the acidity of the carboxylic acid group compared to benzoic acid. This lowers the pKa, making the solid and its solutions more aggressive toward mucous membranes and eye tissue.

  • Bioavailability: The presence of Bromine and Fluorine atoms generally increases the lipophilicity (LogP) of the molecule. This allows the compound to penetrate the stratum corneum (outer skin layer) more effectively than hydrophilic acids.

  • Dust Potential: As a poly-halogenated aromatic, the crystalline lattice can be prone to static charging, leading to "flying powder" during weighing. This is the primary vector for respiratory and ocular exposure.

Personal Protective Equipment (PPE) Matrix

Standard lab coats are insufficient. The following matrix is designed to prevent dermal permeation and inhalation.

PPE ComponentSpecificationScientific Rationale
Hand Protection Double Gloving Strategy 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (5-8 mil) or NeoprenePermeation Defense: Halogenated organics can degrade glove materials over time. The outer glove protects against gross contamination; the inner glove acts as a final barrier against micro-permeation.
Eye Protection Chemical Splash Goggles (ANSI Z87.1)Note: Safety glasses are NOT permitted.Dust Migration: Fine powders can drift around the sides of safety glasses. Tightly fitting goggles prevent lacrimal fluid acidification upon contact with dust.
Respiratory Engineering Control (Primary): Fume HoodBackup: N95/P100 RespiratorInhalation Risk: The STOT-SE 3 classification implies respiratory tract irritation. A fume hood prevents alveolar exposure.
Body Defense Lab Coat (High-Neck/Snap) + Tyvek Sleeves Wrist Gap Protection: The gap between the glove and lab coat cuff is the most common exposure point. Tyvek sleeves bridge this gap.

Operational Protocol: Safe Handling Lifecycle

This protocol is a self-validating system. If you cannot complete a step (e.g., the balance is drifting due to static), stop immediately.

Phase A: Preparation & Engineering Controls
  • Verify Airflow: Ensure Fume Hood face velocity is between 80–100 fpm.

  • Static Mitigation: Place an ionizing bar or anti-static gun near the balance inside the hood. Why? Halogenated powders are highly static-prone; static discharge can disperse the powder unexpectedly.

  • Waste Setup: Pre-label a specific waste container for "Solid Halogenated Organic Waste."

Phase B: Weighing & Solubilization
  • The "Draft Shield" Technique: Do not weigh directly on the open balance pan. Use a secondary containment vessel (e.g., a larger weighing boat) to catch stray granules.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of halogenated residues.

  • Solubilization: Add solvent (e.g., DMSO, Methanol) slowly to the solid.

    • Caution: Exothermic solvation is possible. Ensure the vessel is vented.[3][4][5]

Phase C: Decontamination
  • Wipe Down: Use a detergent-based wipe (surfactant) rather than pure organic solvent for initial cleaning.

    • Reasoning: Pure organic solvents (like Acetone) may spread the lipophilic acid across the surface. Surfactants encapsulate the molecule for removal.

  • Glove Removal: Use the "beak" method (pulling one glove off using the other) to ensure the exterior of the gloves never touches skin.

Visual Workflow: The Safety Logic Gate

The following diagram illustrates the decision-making process for handling this compound.

SafetyProtocol Start Start: Handling Request RiskAssess Risk Assessment: Check Ventilation & Static Start->RiskAssess RiskAssess->Start Airflow Fail PPE_Check PPE Verification: Double Nitrile + Goggles RiskAssess->PPE_Check Controls OK Weighing Weighing Protocol: Inside Hood + Static Control PPE_Check->Weighing Donned Solubilization Solubilization: Ventilated Vessel Weighing->Solubilization Solid Transferred Waste Disposal: Halogenated Waste Stream Solubilization->Waste Exp. Complete

Caption: Operational logic flow ensuring engineering controls and PPE are validated before chemical exposure occurs.

Emergency Response & First Aid

  • Eye Contact (Critical):

    • Action: Flush immediately for 15 minutes minimum .[1][3][4][5][6][7][8]

    • Mechanism:[9] Acidic damage to the cornea is rapid. Delaying irrigation to remove contact lenses can cause permanent scarring. Flush over the contacts if necessary, then remove them.[3]

  • Skin Contact:

    • Action: Wash with soap and water.[5][6][10] Do NOT use alcohol/solvents.

    • Reasoning: Solvents may drive the lipophilic halogenated acid deeper into the dermal layers.

  • Spill Cleanup:

    • Do NOT Dry Sweep. This generates dust.

    • Protocol: Cover spill with a wet paper towel (water/detergent) to dampen the powder, then scoop into the halogenated waste container.

Disposal: The "Halogen Rule"

Proper disposal is legally and environmentally critical for poly-halogenated compounds.

  • Classification: Halogenated Organic Waste .[11]

  • Segregation: NEVER mix with non-halogenated solvents (e.g., Acetone, Ethanol waste) or Strong Bases.

    • Why? Incineration of halogenated compounds requires specific scrubbers to capture acid gases (HBr, HCl, HF). Mixing them with general organic waste can damage standard incinerators and release toxic emissions.

  • Labeling: Clearly mark the tag with "Contains Fluorine/Bromine - DO NOT BULK."

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • Thermo Fisher Scientific. (2021). Safety Data Sheet: 3-Bromo-6-chloro-2-fluorobenzoic acid (Analogous Hazard Data).

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.

  • American Chemical Society. (2023). Identifying and Evaluating Hazards in Research Laboratories.

  • Cornell University EHS. (2023). Waste Disposal: Halogenated vs. Non-Halogenated Solvents.[7][11]

Sources

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